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  • Product: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid
  • CAS: 89407-98-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

[1][2][3] Executive Summary & Strategic Importance 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9, typically isolated as the hydrochloride salt) is a critical pharmacophore and intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Importance

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9, typically isolated as the hydrochloride salt) is a critical pharmacophore and intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene .[1][2]

The synthesis hinges on the construction of a robust ether linkage between a phenolic moiety and a nitrogen-containing side chain.[2] While direct alkylation of 4-hydroxybenzoic acid is theoretically possible, it suffers from zwitterionic solubility issues and difficult purification.[2] The industry-standard "Gold Route" utilizes the alkylation of a 4-hydroxybenzoate ester (methyl or ethyl) followed by controlled saponification.[1] This approach maximizes yield, simplifies impurity profiling, and allows for the safe handling of vesicant alkylating agents.[2]

Core Retrosynthetic Logic

The molecule is disassembled into two primary building blocks:

  • Nucleophile: Methyl 4-hydroxybenzoate (Paraben derivative).[1]

  • Electrophile: 1-(2-Chloroethyl)piperidine hydrochloride (Nitrogen mustard derivative).[1]

Retrosynthesis Target 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl (Target) Ester Intermediate Ester (Methyl 4-(2-piperidin-1-ylethoxy)benzoate) Ester->Target Hydrolysis (Acid/Base) SM1 Methyl 4-hydroxybenzoate (Nucleophile) SM1->Ester Williamson Ether Synthesis (K2CO3, Reflux) SM2 1-(2-Chloroethyl)piperidine HCl (Electrophile) SM2->Ester SN2 Substitution

Figure 1: Retrosynthetic dissection of the target molecule showing the convergent ester-based strategy.

Process Safety & Hazard Control

CRITICAL WARNING: This synthesis involves 1-(2-Chloroethyl)piperidine hydrochloride .[1][2]

  • Hazard Class: Vesicant / Nitrogen Mustard derivative.[1][2]

  • Risk: Severe skin blistering, respiratory damage, and potential carcinogenicity.[2]

  • Control: Handle strictly in a fume hood. Decontaminate all glassware with 10% aqueous NaOH or Na2S2O3 before removal from the hood to neutralize active alkylating agents.

Detailed Experimental Protocol

Stage 1: Williamson Ether Synthesis (Alkylation)

This step couples the phenol and the amine side chain. The use of Isopropyl Acetate or Acetone as a solvent allows for easy removal of inorganic salts (KCl/K2CO3) by filtration or aqueous wash.

Reaction Scheme: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Example)
Methyl 4-hydroxybenzoate Substrate1.07.61 g
1-(2-Chloroethyl)piperidine HCl Alkylating Agent1.211.05 g
Potassium Carbonate (K2CO3) Base (Anhydrous)2.416.59 g
Isopropyl Acetate SolventN/A60 mL
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine HCl, and powdered anhydrous K2CO3 to the flask.

  • Solvation: Add Isopropyl Acetate (60 mL). Note: DMF can be used for faster kinetics but is harder to remove.

  • Reaction: Heat the slurry to 80°C (Reflux) . Maintain agitation for 5–12 hours .

    • Checkpoint: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9).[1] The limiting reagent (hydroxybenzoate) should be <1%.

  • Workup:

    • Cool mixture to 25°C.

    • Add Deionized Water (60 mL) and stir for 15 minutes to dissolve inorganic salts.

    • Separate phases.[1][2][3] Discard the aqueous (lower) layer containing KCl and excess base.

    • Optional Acid Extraction: Extract the organic layer with 4N HCl to pull the product into the aqueous phase as the salt, rejecting non-basic impurities, then basify and re-extract (purification loop).

    • Evaporation: Concentrate the organic layer to yield the Methyl 4-(2-piperidin-1-ylethoxy)benzoate as an oil or low-melting solid.[1][2]

Stage 2: Saponification & Salt Formation

The ester is hydrolyzed to the free acid, then converted to the hydrochloride salt for stability and isolation.

Reaction Scheme:



Reagents & Stoichiometry
ComponentRoleEquiv.Conditions
Intermediate Ester Substrate1.0From Stage 1
Sodium Hydroxide (2N) Hydrolysis Agent2.5Aqueous solution
Ethanol Co-solventN/AReflux
Conc.[1][2] HCl (12N) AcidifierExcesspH adjustment to < 2
Step-by-Step Methodology
  • Hydrolysis: Dissolve the crude ester from Stage 1 in Ethanol (approx. 5-10 volumes). Add 2N aqueous NaOH.[1][2][4]

  • Reflux: Heat to reflux (approx. 80°C) for 1–2 hours .

    • Mechanism:[3][5][6] Nucleophilic acyl substitution by hydroxide ion.[1][2]

  • Clarification: If the solution is cloudy, filter while hot to remove insoluble impurities.

  • Isolation:

    • Distill off the Ethanol under reduced pressure.[4]

    • Dilute the residue with water.

    • Cool to 0–5°C in an ice bath.[1]

  • Acidification: Slowly add Concentrated HCl dropwise with vigorous stirring.

    • Observation: The product will initially precipitate as the zwitterion (pH ~6) and then convert to the hydrochloride salt (pH < 2).

  • Crystallization: Stir at 0–5°C for 1 hour to maximize precipitation.

  • Filtration: Filter the white solid. Wash the cake with cold Acetone (to remove water and trace organic impurities).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–95% (over two steps).[1] Appearance: White to off-white crystalline solid.[1][2] Melting Point: 267–271°C (dec).[1][7]

Mechanistic Pathway Visualization

The following diagram illustrates the molecular transformations, highlighting the critical SN2 substitution and the tetrahedral intermediate during hydrolysis.

ReactionMechanism Step1 Deprotonation: Phenol + K2CO3 → Phenoxide Ar-O(-) Step2 SN2 Attack: Ar-O(-) attacks R-Cl (Displaces Cl-) Step1->Step2 Inter Intermediate Ester: Ar-O-CH2-CH2-N(Pip)-COOMe Step2->Inter Step3 Saponification: OH(-) attacks Carbonyl (Tetrahedral Intermediate) Inter->Step3 Final Acidification: Protonation to HCl Salt Step3->Final

Figure 2: Mechanistic flow from phenoxide generation to final salt formation.[1][8][2]

Analytical Characterization (QC Criteria)

To validate the synthesis, the isolated material must meet the following structural criteria.

TechniqueExpected Signal / CharacteristicInterpretation
HPLC Purity > 98.5% AreaCritical for pharmaceutical intermediates.[1][2]
1H NMR (DMSO-d6) δ 10.5 (br s, 1H, COOH/HCl)Acidic proton exchangeable with D2O.[1][2]
1H NMR (Aromatic) δ 7.90 (d, 2H), 7.05 (d, 2H)Para-substituted benzene pattern (AA'BB').[1][2]
1H NMR (Linker) δ 4.45 (t, 2H, O-CH2), 3.50 (t, 2H, N-CH2)Ethoxy bridge signals; deshielded O-CH2.[2]
Mass Spec (ESI) m/z ~ 250.1 [M+H]+Corresponds to free base (C14H19NO3).[1]

References

  • BenchChem. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride | CAS 84449-80-9.[1][2][9] Retrieved from [1]

  • ChemicalBook. 4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride Synthesis and Properties. Retrieved from [1]

  • Google Patents. Process for preparing benzoic acid derivative intermediates (EP0699672A1).[1] Retrieved from [1]

  • PubChem. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (Compound Summary). Retrieved from [1]

  • Hetero Letters. An Improved Synthesis of Raloxifene Hydrochloride. (Vol. 1, 2011).[1][2] Retrieved from [1]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanistic Exploration of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, a molecule of significant interest, presents a compelling case study in the journey from chemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, a molecule of significant interest, presents a compelling case study in the journey from chemical synthesis to potential therapeutic application. While its role as a key intermediate in the production of the selective estrogen receptor modulator (SERM), Raloxifene, is well-established, its intrinsic pharmacological activities remain an area of active investigation. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action. Moving beyond a simple recitation of facts, this document serves as a roadmap for researchers, offering a series of structured, hypothesis-driven experimental workflows designed to systematically elucidate its molecular targets and downstream signaling pathways. We will delve into potential, yet unconfirmed, anti-inflammatory and antihistaminic properties, grounding these hypotheses in the broader context of related chemical structures. The core of this guide lies in providing detailed, actionable protocols for target identification, in vitro validation, and cell-based functional assays, thereby empowering researchers to unravel the therapeutic potential of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid.

Introduction: A Molecule of Known Synthesis and Unknown Function

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, and its commonly used hydrochloride salt, are well-documented chemical entities. A significant body of literature points to its crucial role as a precursor in the synthesis of Raloxifene, a widely used therapeutic agent. However, the intrinsic bioactivity of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid itself is a subject of nascent exploration. The presence of the piperidine and benzoic acid moieties suggests potential interactions with biological systems, a notion supported by the observed activities of structurally related compounds. This guide will navigate the current landscape of knowledge and, more importantly, chart a course for future research aimed at defining its precise mechanism of action.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for any mechanistic study. The table below summarizes the key properties of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid.

PropertyValueSource
Molecular Formula C14H19NO3[1]
Molecular Weight 249.31 g/mol [1]
CAS Number 89407-98-7[1]
Hydrochloride Salt CAS 84449-80-9[2][3]
Appearance White to off-white solid[4]
Storage 2-8°C, under inert atmosphere[3]

Potential Pharmacological Activities: An Uncharted Territory

While direct evidence remains sparse, the chemical architecture of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid provides clues to its potential pharmacological roles. The presence of a piperidine ring, a common scaffold in bioactive molecules, and a benzoic acid group, suggests the possibility of interactions with various biological targets.

Hypothetical Anti-inflammatory and Antihistaminic Effects

Derivatives of piperidine are known to exhibit a wide range of biological activities, including anti-inflammatory and antihistaminic effects. For instance, certain piperidine-containing compounds have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory processes.[5] Others have been developed as potent histamine H1 receptor antagonists.[6] These observations lead to the hypothesis that 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid may exert similar effects. However, it is crucial to underscore that these are, at present, suppositions awaiting experimental validation.

A Proposed Research Roadmap: From Hypothesis to Mechanistic Insight

The absence of a defined mechanism of action for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid presents a unique opportunity for discovery. This section outlines a logical and comprehensive experimental strategy to identify its molecular targets and elucidate its biological functions.

Step 1: Unbiased Target Identification

To avoid the constraints of hypothesis-biased research, an initial unbiased screening approach is recommended to identify the direct molecular binding partners of the compound. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.

  • Immobilization of the Ligand:

    • Synthesize a derivative of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid with a suitable linker arm (e.g., an amino or carboxyl group) for covalent attachment to a solid support.

    • Covalently couple the derivatized compound to NHS-activated sepharose beads according to the manufacturer's protocol.

    • Prepare a control column with beads that have been treated with the linker and quenching agents but without the compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., human macrophages for inflammation studies, or a mast cell line for histamine-related investigations) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins using a competitive ligand (if known) or by changing the pH or ionic strength of the buffer. A more stringent elution can be performed with a denaturing agent like SDS.

  • Mass Spectrometry Analysis:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise unique protein bands that appear in the compound-coupled eluate but not in the control.

    • Subject the excised bands to in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

G cluster_workflow Workflow: Unbiased Target Identification start Start: Synthesize Immobilizable Derivative immobilize Immobilize on Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page excise Excise Unique Bands sds_page->excise digest In-gel Trypsin Digestion excise->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Protein Identification lc_ms->identify G cluster_pathway Hypothetical Signaling Pathway: H1 Receptor Antagonism compound 4-(2-Piperidin-1-yl-ethoxy)- benzoic acid h1r Histamine H1 Receptor compound->h1r Inhibits gq_11 Gq/11 h1r->gq_11 histamine Histamine histamine->h1r Activates plc PLC gq_11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Allergic & Inflammatory Response ca_release->cellular_response pkc->cellular_response

Sources

Foundational

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid as a pharmaceutical intermediate

Synthesis, Optimization, and Critical Role in SERM Development[1][2][3][4] Executive Summary 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9 for HCl salt) is a pivotal pharmacophore used primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Optimization, and Critical Role in SERM Development[1][2][3][4]

Executive Summary

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9 for HCl salt) is a pivotal pharmacophore used primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene Hydrochloride .[1][2][3][4] Its structural architecture—a benzoic acid core linked via an ethoxy bridge to a piperidine ring—provides the essential "basic side chain" required for high-affinity binding to the estrogen receptor (ER).[1][2][3][4]

This technical guide moves beyond standard textbook preparations, offering an optimized, scalable industrial protocol. We analyze the critical process parameters (CPPs) governing its synthesis, purification strategies to minimize dimer impurities, and its downstream application in Friedel-Crafts acylation.

Chemical Architecture & Pharmacophore Analysis[1][2][5][6]

The molecule functions as a bifunctional linker .[4][5][6] The carboxylic acid moiety serves as the electrophilic attachment point (via acid chloride conversion) to the drug's core scaffold, while the piperidine-ethoxy tail acts as the receptor interaction domain.[3][4][5]

PropertySpecification
Chemical Name 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride
CAS Number 84449-80-9 (HCl Salt)
Molecular Formula C₁₄H₁₉NO₃[1][2][3][4] · HCl
Molecular Weight 285.77 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; slightly soluble in acetone
pKa ~4.5 (COOH), ~9.8 (Piperidine N)
Melting Point 270°C – 271°C (Dec.)

Structural Insight: The ethoxy spacer length (2 carbons) is critical.[3][4][5][6] It positions the basic piperidine nitrogen at the precise distance to interact with Asp351 in the Estrogen Receptor Ligand Binding Domain (LBD), a key interaction that triggers the anti-estrogenic conformational change in SERMs.[3][4][5]

Optimized Industrial Synthesis Protocol

While early literature utilized methyl ethyl ketone (MEK) or DMF, modern industrial hygiene prefers Isopropyl Acetate (IPAc) due to its favorable environmental profile and efficient phase separation characteristics.[2][3][4][5]

The Two-Stage "One-Pot" Strategy

This protocol minimizes isolation steps by performing the alkylation and hydrolysis sequentially, though intermediate isolation is recommended for high-purity requirements.[1][2][3][4]

Synthesis_Pathway SM1 Methyl 4-hydroxybenzoate INT Intermediate Ester (In-situ or Isolated) SM1->INT Alkylation K2CO3, IPAc, 80°C SM2 1-(2-Chloroethyl)piperidine HCl SM2->INT PROD Target Product (HCl Salt) INT->PROD Hydrolysis 1. NaOH/MeOH 2. HCl (ppt)

Figure 1: Synthetic pathway from commodity starting materials to the target hydrochloride salt.[2][3][5][7][8][9][10][11][12]

Step 1: Williamson Ether Synthesis (Alkylation)

Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-(2-Chloroethyl)piperidine HCl (1.2 eq), Potassium Carbonate (3.0 eq).[1][2][3][4][5] Solvent: Isopropyl Acetate (IPAc).[2][3][5][6]

  • Charge the reactor with Methyl 4-hydroxybenzoate and powdered anhydrous K₂CO₃.

  • Add Isopropyl Acetate and stir to create a suspension.

  • Add 1-(2-Chloroethyl)piperidine hydrochloride.

  • Heat to reflux (~80-85°C) for 15–20 hours.

    • Why IPAc? Unlike DMF, IPAc allows for easy aqueous washing to remove inorganic salts (KCl) without difficult solvent stripping.[2][3][4][5][6]

    • Why K₂CO₃? A weaker base prevents premature hydrolysis of the ester and minimizes side reactions compared to NaOH or NaH.[3][4][5][6]

  • Monitor via HPLC until Methyl 4-hydroxybenzoate is < 0.5%.

  • Workup: Cool to 25°C. Add water to dissolve salts. Separate phases. The organic layer contains the Ester Intermediate .[4][5][6]

Step 2: Saponification & Salt Formation

Reagents: NaOH (aq), Methanol, Conc.[1][3][4][5] HCl.

  • Concentrate the IPAc layer (optional) or add Methanol directly to the organic phase.[3][4][5][6]

  • Add 5N NaOH (2.5 eq).

  • Heat to 60°C for 3–5 hours. The ester hydrolyzes to the sodium carboxylate.[4][5][6]

  • Isolation (Critical):

    • Distill off organic solvents (Methanol/IPAc).[2][3][5][6]

    • Dilute residue with water.[1][2][4][6]

    • Acidify slowly with Conc. HCl to pH < 1.[2][4][6]

    • The product precipitates as the Hydrochloride Salt .[3][4][6]

    • Note: The zwitterionic nature of the free acid makes it highly soluble in water at neutral pH.[3][4][5][6] You must drive the pH down to protonate the carboxylic acid and form the less soluble HCl salt lattice.[3][4][6]

  • Filtration: Collect the white solid. Wash with Acetone (removes unreacted organic impurities).[2][3][5][6]

  • Drying: Vacuum oven at 60°C.

Critical Process Parameters (CPP) & Quality Control

To ensure pharmaceutical grade material (Purity > 99.5%), specific parameters must be controlled.

Impurity Profiling
Impurity TypeOriginControl Strategy
Starting Material Unreacted Methyl ParabenEnsure excess alkylating agent (1.2 eq) and extended reflux time.[1][2][3][4][6]
Dimer Impurity Reaction of product with another mole of alkylating agent (rare)Maintain strict stoichiometry of base; avoid extremely high temperatures.[3][4][5][6]
Inorganic Salts Trapped KCl or NaClThorough water wash of the filter cake; recrystallization from water/ethanol if necessary.[3][4][5][6]
Solubility & Stability[1][2][3][5][6]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[4][5][6] Storage in tightly sealed containers with desiccants is mandatory.[1][2][4][6]

  • Stability: Stable under acidic conditions.[1][2][4][6] Avoid prolonged exposure to strong bases which generate the zwitterion (high water solubility) leading to yield loss during isolation.[3][4][5][6]

Downstream Application: Raloxifene Synthesis[1][2][5][12][13][14]

The primary utility of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is the construction of the Raloxifene scaffold via Friedel-Crafts acylation.[1][2][3][4]

Mechanism:

  • Activation: The benzoic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[3][4][6]

  • Coupling: The acid chloride attacks the electron-rich benzothiophene ring (at position 3) catalyzed by Aluminum Chloride (AlCl₃).[2][3][4][5][6]

Raloxifene_Pathway Acid 4-(2-Piperidin-1-yl-ethoxy)- benzoic acid HCl AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, DCM cat. DMF Raloxifene Raloxifene HCl (Target API) AcidCl->Raloxifene + Core AlCl3 (Friedel-Crafts) then Demethylation Core Benzothiophene Core (6-methoxy-2-(4-methoxyphenyl)...)

Figure 2: Integration of the intermediate into the Raloxifene manufacturing stream.[1][2][3][4][5]

Technical Tip: During the acid chloride formation, the HCl salt of the piperidine is maintained.[3][4][5][6] The nitrogen must remain protonated to prevent it from reacting with the thionyl chloride or poisoning the AlCl₃ catalyst in the subsequent step.[3][4][5][6]

References
  • Process for Preparing Benzoic Acid Derivative Intermediates. US Patent 5,631,369.[2][4][6] (Describes the optimized IPAc/K2CO3 route).

  • An Improved Synthesis of Raloxifene Hydrochloride. Heteroletters. (Detailed discussion on impurity control and hydrolysis conditions).

  • BenchChem Properties Database. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid.[1][2][3][4][6] (Physical properties and safety data). [1][2][3][4][5]

  • PubChem Compound Summary. CID 5743835.[1][2][4][6][13] (Toxicity and GHS classification data).

  • Process for preparing raloxifene hydrochloride. EP Patent 1641773B1.[1][2][4][6] (Industrial scale-up parameters).

Sources

Exploratory

Technical Monograph: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid Hydrochloride

[1][2][3] Executive Summary 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS: 84449-80-9) is a critical pharmaceutical intermediate primarily utilized in the synthesis of Selective Estrogen Receptor Modulators...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS: 84449-80-9) is a critical pharmaceutical intermediate primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene Hydrochloride .[1][2][3][4][5] Structurally, it consists of a benzoic acid moiety linked to a piperidine ring via an ethoxy spacer.[5] This specific structural motif—a basic side chain attached to an aromatic core—is pivotal for the pharmacophore's interaction with estrogen receptors, specifically in facilitating the antagonist conformation required for tissue-specific activity.[1][5]

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.[1]

Chemical Identity & Structural Analysis[1][2][7][8][9][10][11]

PropertyDetail
IUPAC Name 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride
Common Name Raloxifene Acid Moiety; Ralo-Acid HCl
CAS Number 84449-80-9 (HCl salt); 89407-98-7 (Free acid)
Molecular Formula C₁₄H₂₀ClNO₃
Molecular Weight 285.77 g/mol
SMILES OC(=O)c1ccc(OCCN2CCCCC2)cc1.Cl
InChI Key CMVTYSMYHSVDIU-UHFFFAOYSA-N
Structural Logic

The molecule functions as a bifunctional building block :

  • Carboxylic Acid (C-1): Serves as the electrophilic attachment point (via acid chloride conversion) for Friedel-Crafts acylation.[1]

  • Piperidinoethoxy Chain (C-4): Acts as the "anti-estrogenic side chain."[1][5] In the final drug (Raloxifene), this basic amine protrudes from the ligand-binding pocket of the Estrogen Receptor (ER), displacing Helix 12 and preventing co-activator recruitment.[1]

Physicochemical Properties[1][2][4][5][6][7][9][10][11][12]

The hydrochloride salt is the preferred form for isolation and storage due to enhanced stability and crystallinity compared to the zwitterionic free acid.

PropertyValue / Observation
Appearance White to off-white crystalline powder
Melting Point 267–271°C (with decomposition)
Solubility Soluble in DMSO; Slightly soluble in Water and Methanol; Insoluble in non-polar solvents (Hexane, Toluene)
pKa (Calculated) ~4.0 (Carboxylic acid), ~9.0 (Piperidine nitrogen)
Hygroscopicity Non-hygroscopic under standard conditions; store in inert atmosphere

Synthetic Methodology & Manufacturing

The synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride typically proceeds via a convergent etherification followed by hydrolysis.[1] The protocol below is optimized for purity and yield, minimizing the formation of the bis-alkylated impurity.

Reaction Scheme Visualization

Synthesis SM1 Methyl 4-hydroxybenzoate Inter Intermediate Ester (Methyl 4-(2-piperidinoethoxy)benzoate) SM1->Inter K2CO3, DMF/Isopropyl Acetate 80°C, 5-24h SM2 1-(2-Chloroethyl)piperidine HCl SM2->Inter Prod Target Product (HCl Salt) 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl Inter->Prod 1. Hydrolysis (Acidic/Basic) 2. HCl salt formation

Figure 1: Synthetic pathway for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 12.5 g of target compound.

  • Alkylation (Ether Formation):

    • Charge a 3-neck flask with Methyl 4-hydroxybenzoate (7.61 g, 50 mmol), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g, 60 mmol), and Powdered Potassium Carbonate (16.59 g, 120 mmol).

    • Add Isopropyl Acetate or DMF (60 mL) as solvent.[1] Note: DMF accelerates the reaction but is harder to remove; Isopropyl Acetate is greener.

    • Heat to 80°C under Nitrogen. Monitor by HPLC.

    • Endpoint: >98% conversion of Methyl 4-hydroxybenzoate (approx. 5–24 hours).

  • Work-up & Hydrolysis:

    • Cool to room temperature. Add water (60 mL) to dissolve inorganic salts.

    • Separate phases.[2] Extract the organic layer with 4N HCl (3 x 20 mL).[1] This extracts the basic ester into the aqueous phase, leaving neutral impurities in the organic layer.

    • Combine acidic aqueous extracts. Heat to reflux (approx. 90-100°C) for 7.5 hours. This effects the hydrolysis of the methyl ester to the acid.

  • Crystallization & Isolation:

    • Cool the mixture to 0–5°C (ice bath) for 15 minutes. The HCl salt of the product will precipitate.

    • Filter the white crystals.

    • Wash: Rinse with cold acetone to remove residual water and organic impurities.

    • Dry: Vacuum dry at 50°C.

    • Expected Yield: ~12.5 g (87%).

Analytical Characterization

To ensure the material meets "Pharma Grade" standards (Purity >98%), the following analytical methods are employed.

HPLC Method (Reverse Phase)[1]
  • Column: Zorbax C8 (250 mm x 4.6 mm, 5 µm) or equivalent C18.

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 10 mM Octane Sulfonate (Ion-pairing agent).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 60:40 (A:B) or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 247 nm (Lambda max of benzoic acid moiety).

  • Retention Time: Methyl ester impurity elutes later than the free acid product due to higher lipophilicity.

Spectroscopic Profile (Predicted)
  • IR (KBr): Strong band at 1680–1700 cm⁻¹ (Carboxylic Acid C=O); ~2950 cm⁻¹ (C-H aliphatic); ~1600 cm⁻¹ (Aromatic C=C).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8 ppm (br s, 1H, -COOH).[1]

    • δ 10.5 ppm (br s, 1H, NH+).[1]

    • δ 7.90 (d, 2H, Ar-H ortho to COOH).[1]

    • δ 7.10 (d, 2H, Ar-H ortho to OR).[1]

    • δ 4.45 (t, 2H, -OCH2-).[1]

    • δ 3.50 (m, 2H, -CH2N-).[1]

    • δ 3.0–3.5 (m, 4H, Piperidine ring N-CH2).[1]

    • δ 1.4–1.8 (m, 6H, Piperidine ring C-CH2).[1]

Pharmaceutical Applications

This compound is the "Side Chain Donor" for Raloxifene. It is converted to its acid chloride and coupled with a benzothiophene core.

Raloxifene Acid 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl AcidCl Acid Chloride Intermediate (Activated Species) Acid->AcidCl SOCl2 or (COCl)2 Chlorination Coupled Pre-Raloxifene Intermediate (Protected) AcidCl->Coupled AlCl3, Friedel-Crafts Acylation + Benzothiophene Core BenzoT 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene BenzoT->Coupled Ralox Raloxifene HCl (Active API) Coupled->Ralox Demethylation (BBr3 or Pyridine HCl)

Figure 2: Role of the compound in the synthesis of Raloxifene Hydrochloride.[1][2][4][6]

Handling, Stability & Safety

Hazard Identification (GHS)[1][2]
  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage & Handling[1][6][8][9]
  • Storage: Store at Room Temperature (15-25°C) or refrigerated (2-8°C) for long term. Keep container tightly closed.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) recommended to prevent oxidation or moisture uptake, although the HCl salt is relatively stable.

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine powder.[1]

References

  • BenchChem. "4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride Properties and Applications."[1] BenchChem Database. Accessed January 29, 2026. Link[1]

  • ChemicalBook. "4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride Preparation and Properties." ChemicalBook.[6] Accessed January 29, 2026. Link

  • Jones, C. D., et al. "Benzothiophene compounds and process for preparing them." U.S. Patent 5,631,369. Issued May 20, 1997. (Describes the specific synthesis and hydrolysis protocol).
  • PubChem. "4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CID 5743835)."[1][2] National Center for Biotechnology Information. Accessed January 29, 2026. Link

  • Vardanyan, R. "Piperidine-Based Drug Discovery: Raloxifene Synthesis."[1] Elsevier, 2017. (Context on Friedel-Crafts acylation).

Sources

Foundational

The Anchor Moiety: Strategic Synthesis and Utility of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

Abstract This technical guide examines the chemical architecture, synthesis, and pharmacological significance of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9 for HCl salt).[1] While often categorized merely...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the chemical architecture, synthesis, and pharmacological significance of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9 for HCl salt).[1] While often categorized merely as an intermediate, this molecule represents a "privileged structure" in medicinal chemistry—specifically acting as the critical pharmacophore delivery system for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene. This document details the optimized synthetic pathways, the molecular logic of its receptor interactions, and the handling protocols required for high-purity applications in drug discovery.

Introduction: The "Basic Side Chain" Hypothesis

In the development of estrogen receptor (ER) antagonists, the distinction between a pure agonist (like estradiol) and an antagonist often lies in the addition of a bulky, basic side chain. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is the archetypal carrier of this side chain.

When incorporated into a larger scaffold (such as a benzothiophene), the piperidinoethoxy moiety protrudes from the ligand-binding pocket of the ER. The basic nitrogen atom interacts with Aspartate-351 (Asp351) in the ER-alpha ligand-binding domain. This interaction forces the receptor's Helix 12 into a conformation that blocks co-activator recruitment, thereby silencing the estrogenic signal in specific tissues (e.g., breast).

Therefore, the discovery of this molecule is not just the isolation of a chemical, but the validation of the "anti-estrogenic side chain" hypothesis.

Chemical Synthesis: Optimized Protocols

The industrial and laboratory standard for synthesizing this compound relies on a convergent Williamson Ether Synthesis followed by Saponification . Direct alkylation of the benzoic acid is avoided to prevent zwitterionic interference and solubility issues.

Retrosynthetic Analysis
  • Target: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid[1][2][3]

  • Precursors: Ethyl 4-hydroxybenzoate (Phenol source) + 1-(2-Chloroethyl)piperidine HCl (Electrophile).

  • Key Transformation:

    
     Alkylation 
    
    
    
    Ester Hydrolysis.
Step-by-Step Experimental Protocol
Stage 1: Ether Linkage Formation

Objective: Synthesize Ethyl 4-(2-piperidin-1-ylethoxy)benzoate.

  • Reagents:

    • Ethyl 4-hydroxybenzoate (1.0 eq)

    • 1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)

    • Potassium Carbonate (

      
      ) (3.0 eq) - Micronized preferred.
      
    • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).

    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein condition promoter.

  • Procedure:

    • Activation: Charge the reaction vessel with DMF and Ethyl 4-hydroxybenzoate. Add

      
       under nitrogen atmosphere. Stir at 60°C for 30 minutes.
      
      • Causality: Heating with base generates the phenoxide anion (the nucleophile) prior to adding the electrophile, reducing side reactions.

    • Alkylation: Add 1-(2-Chloroethyl)piperidine HCl and KI. Raise temperature to 90–100°C.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction typically requires 4–6 hours.

    • Workup: Cool to room temperature. Pour mixture into ice-water. The ester intermediate is lipophilic and will precipitate or form an oil. Extract with Ethyl Acetate. Wash with brine to remove DMF.

Stage 2: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free acid (or HCl salt).

  • Reagents:

    • Crude Ester from Stage 1.

    • Sodium Hydroxide (2N aqueous solution).[1]

    • Ethanol (solvent).[1]

  • Procedure:

    • Dissolve the ester in Ethanol.[1] Add NaOH solution (2.0 eq).

    • Reflux for 1–2 hours. The solution should become clear as the ester is consumed.

    • Isolation (Critical Step):

      • Evaporate Ethanol.[1]

      • Dilute residue with water.[2]

      • Acidification: Slowly add 2N HCl until pH reaches ~2.0.

      • Precipitation: The product, 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride, will crystallize.[1]

    • Purification: Recrystallize from Isopropanol or Acetone/Water to remove inorganic salts.

Synthesis Workflow Diagram

SynthesisPath Start1 Ethyl 4-hydroxybenzoate Reagent K2CO3 / DMF / 90°C Start1->Reagent Start2 1-(2-Chloroethyl)piperidine Start2->Reagent Inter Intermediate Ester (Lipophilic) Hydrolysis NaOH / EtOH Reflux Inter->Hydrolysis Reagent->Inter SN2 Alkylation Acidification HCl (pH 2) Hydrolysis->Acidification Final 4-(2-Piperidin-1-yl-ethoxy)- benzoic acid HCl Acidification->Final Precipitation

Caption: Convergent synthesis pathway utilizing Williamson ether synthesis followed by controlled saponification.

Technical Specifications & Data Profile

For researchers utilizing this compound as a building block, the following physical chemical profile is essential for quality control.

PropertySpecificationNotes
CAS (HCl Salt) 84449-80-9Most common commercial form.
Formula

Free acid MW: 249.31 g/mol .
Appearance White to Off-white crystalline powderDiscoloration indicates oxidation of the amine.
Melting Point 270°C – 272°CSharp melting point indicates high purity.
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents (Hexane).
pKa (Calc) ~9.5 (Piperidine N), ~4.2 (COOH)Zwitterionic character at neutral pH.

Pharmacological Mechanism: The "Anchor" Effect

To understand the utility of this molecule, one must visualize its interaction within the Estrogen Receptor (ER). This benzoic acid derivative is rarely the drug itself; it is the linker-pharmacophore unit .

Structural Logic
  • Benzoic Acid Moiety: Serves as the attachment point (via amide or ketone formation) to the lipophilic core (e.g., the benzothiophene of Raloxifene).

  • Ethoxy Spacer: Provides the precise geometric distance (~3–4 Å) required to bridge the hydrophobic pocket and the hydrophilic surface of the receptor.

  • Piperidine Ring: The "warhead." At physiological pH, the nitrogen is protonated (

    
    ). This positive charge forms a high-energy salt bridge with the carboxylate of Asp351  in ER
    
    
    
    .
Receptor Interaction Pathway

SAR_Mechanism Drug Drug Scaffold (e.g., Raloxifene Core) Linker Ethoxy Linker (Spacer) Drug->Linker Covalent Bond Warhead Piperidine Nitrogen (Protonated +) Linker->Warhead Positions Target ER-alpha Receptor Residue Asp351 (-) Warhead->Target Ionic Salt Bridge (Critical Interaction) Effect Helix 12 Displacement (Antagonist Conformation) Target->Effect Induces

Caption: Mechanistic flow of the piperidinoethoxy pharmacophore inducing ER antagonism via Asp351 interaction.

Future Outlook & Applications

While established as a SERM intermediate, 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is gaining traction in new modalities:

  • PROTAC Linkers: The rigid phenyl ring combined with the flexible ethoxy chain offers a unique linker geometry for Proteolysis Targeting Chimeras (PROTACs), particularly when targeting nuclear receptors.

  • Dual Inhibitors: Recent studies utilize this scaffold to design dual VEGFR-2/c-Met inhibitors, where the benzoic acid forms amides with kinase-binding motifs.

  • Antifungal Agents: Derivatives of this acid have shown promise in disrupting fungal cell membranes, leveraging the amphiphilic nature of the structure.

References

  • Jones, C. D., et al. (1984). High-affinity non-steroidal antiestrogens. Synthesis and estrogen receptor binding of 4-(2-substituted aminoethoxy)phenyl ketones. Journal of Medicinal Chemistry. Link (Context: Foundational SAR establishing the side chain role).

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride: Properties and Applications.Link

  • PubChem. (2024). Compound Summary: 4-(2-Piperidin-1-ylethoxy)benzoic acid.[1][2][3][4] National Library of Medicine. Link

  • Palkowitz, A. D., et al. (1997). Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

HPLC analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid Abstract This application note details a robust, validated protocol for the quantification and purity a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

Abstract

This application note details a robust, validated protocol for the quantification and purity analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (PBA), a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.[1][2] Due to its zwitterionic character—possessing both a basic piperidine moiety and an acidic benzoic acid group—PBA presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.[1][2] This guide provides a self-validating method using a C18 stationary phase with a phosphate-buffered acidic mobile phase to ensure sharp peak shape and reproducible retention.[1][2]

Introduction & Chemical Context

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is a bifunctional molecule often encountered as its hydrochloride salt during drug development.[1][2]

  • Chemical Structure Logic: The molecule consists of a lipophilic benzoic acid core linked to a polar, basic piperidine ring via an ethoxy spacer.[1][2]

  • The Zwitterionic Challenge:

    • Acidic Domain: The carboxylic acid (pKa ≈ 4.[1][2]2) ionizes to a carboxylate anion at neutral pH.[1][2]

    • Basic Domain: The piperidine nitrogen (pKa ≈ 10.[1][2]8) is protonated to a cation at neutral/acidic pH.[1][2]

    • Chromatographic Implication: At pH 7, the molecule exists largely as a zwitterion, leading to poor retention and broad peaks on standard C18 columns.[1][2] At low pH (< 3.0), the carboxylic acid is suppressed (neutral) while the amine remains protonated (cationic), providing the most stable hydrophobic interaction profile for Reverse Phase (RP) chromatography.[2]

Method Development Strategy (Expertise & Experience)

To achieve the "Senior Scientist" standard of reliability, we reject neutral pH buffers. The chosen strategy utilizes pH 3.0 Phosphate Buffer .[1][2]

  • Why pH 3.0?

    • Silanol Suppression: Protonated amines (piperidine) interact strongly with residual silanols on silica columns, causing tailing.[1][2] Low pH suppresses silanol ionization (Si-OH vs Si-O⁻).[1][2]

    • Retention Control: At pH 3.0, the carboxylic acid is ~95% protonated (neutral), increasing retention on the hydrophobic C18 phase and separating it from more polar synthesis by-products.[1][2]

    • Solubility: The acidic condition maintains the solubility of the piperidine moiety.[1][2]

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1][2]
    
Instrumentation Setup
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.[1][2]

  • Column: High-purity C18 column (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18), 250 mm x 4.6 mm, 5 µm.[1][2]

    • Note: End-capping is critical to minimize amine tailing.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM

buffer, adjusted to pH 3.0 with Orthophosphoric Acid
Controls ionization state; suppresses silanol activity.[1][2]
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution of the aromatic ring.[1][2]
Mode Isocratic (60% A : 40% B)Stable baseline for assay; robust for QC environments.[1][2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][2]
Wavelength 235 nm (Primary), 254 nm (Secondary)235 nm targets the benzoic acid absorption max; 254 nm is standard UV.[1][2]
Injection Vol. 10 µLPrevents column overload.[1][2]
Column Temp. 30°CImproves mass transfer and reduces viscosity.[1][2]
Run Time 15 MinutesSufficient for elution of impurities.[1][2]
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]

  • Stock Solution: Weigh 25 mg of PBA standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Working Standard: Dilute 5 mL of Stock Solution to 50 mL with Diluent (Conc: 50 µg/mL).

  • Filtration: Filter through a 0.45 µm PVDF or Nylon syringe filter prior to injection.[1][2]

Visual Workflows & Logic

Figure 1: Analytical Workflow Diagram

Caption: Step-by-step protocol ensuring data integrity from sample preparation to final reporting.

HPLC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation Step1 Weigh Standard (25 mg) Step2 Dissolve in Diluent (50:50 Buffer/ACN) Step1->Step2 Step3 Filter (0.45 µm) PVDF/Nylon Step2->Step3 Step4 Inject 10 µL Isocratic Mode Step3->Step4 Step5 Separation (C18, pH 3.0) Step4->Step5 Step6 Detection (UV 235 nm) Step5->Step6 Step7 Check Tailing Factor (T < 1.5) Step6->Step7 Step8 Calculate Purity (% Area) Step7->Step8

Figure 2: Mechanistic pH Interaction Logic

Caption: Impact of Mobile Phase pH on the ionization state and retention behavior of PBA.

pH_Logic pH_Low Mobile Phase pH 3.0 (Recommended) State_Low State: Cationic/Neutral COOH = Protonated (Hydrophobic) Piperidine = Protonated (+) pH_Low->State_Low Protonates Acid pH_High Mobile Phase pH 7.0 (Avoid) State_High State: Zwitterionic COO- = Ionized (Hydrophilic) Piperidine = Protonated (+) pH_High->State_High Ionizes Acid Result_Low Result: Sharp Peaks Good Retention on C18 State_Low->Result_Low Result_High Result: Peak Tailing Early Elution / Split Peaks State_High->Result_High

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before analyzing unknown samples:

  • Tailing Factor (T): NMT 1.5 for the PBA peak. (High tailing indicates silanol activity; check column age or buffer pH).[1][2]

  • Theoretical Plates (N): NLT 5000.

  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the Working Standard.

  • Retention Time: Approximately 6–10 minutes (dependent on exact column dimensions and flow).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad/Tailing Peak Silanol interaction with Piperidine amine.[1][2]Add 0.1% Triethylamine (TEA) to mobile phase or switch to a "Base Deactivated" (BDS) column.[1][2]
Retention Time Drift pH fluctuation in buffer.[1][2]Ensure pH is strictly adjusted to 3.0 ± 0.05. Small pH changes near pKa (4.[1][2]2) drastically affect retention.[1][2]
High Backpressure Precipitation of buffer in organic phase.[1][2]Ensure premixing of Mobile Phase A/B or use a lower buffer concentration (e.g., 10mM).[1][2]

References

  • Reddy, P. V., et al. (2006).[1][2][3] "Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride." E-Journal of Chemistry. Link

  • National Institutes of Health (NIH) PubChem. (2023).[1][2] "4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3."[1][2] PubChem Compound Summary. Link

  • Basavaiah, K., et al. (2011).[1][2] "Simple, efficient, and reproducible method for the determination of raloxifene hydrochloride in tablets."[1][2][3] Journal of Chemical and Pharmaceutical Research. Link

  • Simson Pharma. (2023).[1][2] "Raloxifene Impurity Standards and Intermediates." Simson Pharma API Standards. Link

  • Sigma-Aldrich. (2023).[1][2] "Raloxifene Hydrochloride and Related Substances."[1][2][3][4][5][6][7][8] Merck/Sigma-Aldrich Product Catalog. Link

Sources

Application

Application Note: High-Resolution NMR Characterization of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

This Application Note is designed for analytical chemists and drug development scientists characterizing the Raloxifene intermediate 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid .[1][2] It addresses the specific challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug development scientists characterizing the Raloxifene intermediate 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid .[1][2] It addresses the specific challenges of its zwitterionic nature and salt forms.[1][2]

Abstract

Accurate structural validation of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS 84449-80-9 for HCl salt) is critical in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1][2] This protocol details the 1H and 13C NMR characterization of the compound, focusing on the resolution of the AA'BB' aromatic system and the unambiguous assignment of the ethoxy-piperidine side chain.[1][2] We address solvent selection strategies to mitigate line broadening caused by the zwitterionic amine-acid equilibrium.

Introduction & Chemical Context

The target molecule consists of three distinct magnetic environments:

  • Benzoic Acid Moiety: An aromatic ring substituted with an electron-withdrawing carboxylic acid and an electron-donating alkoxy group.[1][2]

  • Ethoxy Linker: A two-carbon chain (

    
    ) connecting the aromatic system to the amine.[1][2]
    
  • Piperidine Ring: A saturated six-membered nitrogen heterocycle.[1][2]

Critical Analytical Challenge: The compound often exists as a Hydrochloride (HCl) salt.[1] In solution, the protonation state of the tertiary amine and the carboxylic acid significantly affects chemical shifts.[1][2] Inappropriate solvent choice (e.g.,


 for the salt) leads to poor solubility and broad peaks.[2] DMSO-

is the validated solvent of choice for the HCl salt form to ensure sharp lines and accurate integration.[1][2]

Experimental Protocol

Materials
  • Analyte: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (>98% purity).[1][2]

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).[1][2]

Sample Preparation[2]
  • Weigh 10–15 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .[1][2]
    
  • Vortex for 30 seconds. Note: If the sample is the free zwitterion and appears cloudy, mild sonication (30°C) may be required.[2] The HCl salt typically dissolves rapidly.[2]

  • Transfer to the NMR tube.[1][2] Ensure a solvent height of at least 4.5 cm to prevent field inhomogeneity.[1][2]

Acquisition Parameters (400 MHz Base Frequency)
Parameter1H Standard13C {1H} Decoupled
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm (-10 to 210 ppm)
Relaxation Delay (D1) 1.0 s2.0 s
Scans (NS) 16512 (minimum for quaternary carbons)
Temperature 298 K (25°C)298 K (25°C)

Results & Discussion

1H NMR Assignment Logic

The spectrum is defined by the symmetry of the aromatic ring and the distinct aliphatic regions.[1][2]

  • Aromatic Region (7.0 – 8.0 ppm): The 1,4-disubstitution pattern creates a classic AA'BB' system .[1][2]

    • Ortho to Carbonyl (

      
      ):  The electron-withdrawing carboxyl group deshields these protons, shifting them downfield to ~7.90 ppm  (Doublet, 
      
      
      
      ).[2]
    • Ortho to Alkoxy (

      
      ):  The electron-donating ethoxy group shields these protons, appearing upfield at ~7.05 ppm  (Doublet, 
      
      
      
      ).[2]
  • Linker Region (3.0 – 4.5 ppm):

    • 
      :  Directly attached to oxygen, this triplet is heavily deshielded, appearing at 4.45 ppm .[1][2]
      
    • 
       (Linker):  In the HCl salt, the nitrogen is protonated (
      
      
      
      ), inductively deshielding the adjacent methylene to ~3.50 ppm .[2]
  • Piperidine Ring (1.3 – 3.5 ppm):

    • 
       (Ring):  The 
      
      
      
      -protons of the ring appear as broad multiplets near 3.0 – 3.5 ppm , often overlapping with the linker
      
      
      and residual water.[1][2]
    • Ring

      
       (
      
      
      
      ):
      The
      
      
      and
      
      
      protons form multiplets in the 1.3 – 1.8 ppm range.[2]
13C NMR Assignment

The carbonyl carbon is the most deshielded signal (>165 ppm).[1] The aromatic carbons show distinct intensity differences; quaternary carbons (C-O, C-COOH) are less intense than CH carbons due to lack of NOE enhancement and longer relaxation times.[1][2]

Summary of Chemical Shifts (DMSO- )
PositionAtom Type1H Shift (δ ppm)Multiplicity (J Hz)13C Shift (δ ppm)
1 COOH~12.8 (Broad)Singlet (Exchangeable)167.2
2 Ar-C (Quat)--123.5
3, 7 Ar-CH (Ortho to COOH)7.91Doublet (8.[1][2]8)131.6
4, 6 Ar-CH (Ortho to O)7.08Doublet (8.[2]8)114.5
5 Ar-C (Quat)--162.1
8 O-CH24.46Triplet (5.[1][2]2)63.5
9 N-CH2 (Linker)3.48Broad Triplet55.2
10, 14 N-CH2 (Ring)3.0 - 3.4Broad Multiplet52.8
11, 13 Piperidine-CH21.75Multiplet22.5
12 Piperidine-CH2 (Tip)1.40Multiplet21.3

Note: Shifts may vary by ±0.2 ppm depending on concentration and exact pH (salt stoichiometry).

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Workflow Start Sample: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl H1 1H NMR Acquisition (Check Integration & Symmetry) Start->H1 Aromatic Aromatic Region Confirm AA'BB' (2 Doublets) Integration: 2H : 2H H1->Aromatic 7.0 - 8.0 ppm Aliphatic Aliphatic Region Confirm Linker (Triplet) Confirm Piperidine (Multiplets) H1->Aliphatic 1.4 - 4.5 ppm HMBC 2D HMBC Link O-CH2 to Aromatic C-O (C5) Aromatic->HMBC Verify Quaternary C COSY 2D COSY Confirm O-CH2 to N-CH2 connectivity Aliphatic->COSY Verify Spin System HSQC 2D HSQC Assign Carbon-Proton Pairs COSY->HSQC HSQC->HMBC Validation Structure Confirmed HMBC->Validation

Figure 1: Step-by-step NMR validation logic flow for structural confirmation.[1][2]

Troubleshooting & Causality

Broad Peaks in Aliphatic Region[1][2]
  • Observation: The piperidine and linker

    
     signals appear extremely broad or disappear.
    
  • Cause: This is typically due to intermediate chemical exchange of the ammonium proton (

    
    ) or zwitterionic flipping.[1]
    
  • Solution: Ensure the sample is fully protonated (HCl salt form).[1] If characterizing the free base, add 1-2 drops of

    
     to shake off exchangeable protons, or lower the temperature to 280 K to freeze the conformational exchange.[1][2]
    
Water Suppression[2]
  • Observation: A large water peak at 3.33 ppm obscures the

    
     signals.[1][2]
    
  • Cause: DMSO-

    
     is hygroscopic; the salt form is also hygroscopic.[1][2]
    
  • Solution: Use a water suppression pulse sequence (e.g., zgpr or noesypr1d) to attenuate the water signal, revealing the underlying methylene multiplets.[2]

References

  • BenchChem. 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride Product Data. Retrieved from [1][2]

  • ChemicalBook. 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride Synthesis and Properties. Retrieved from [1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5743836, 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Retrieved from [1][2][3]

  • Royal Society of Chemistry. NMR Spectra of Substituted Benzoic Acids. Retrieved from [1][2]

Sources

Method

Application Note: Strategic Utilization of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid in Raloxifene Synthesis

[1][2] Executive Summary This application note details the optimized protocol for utilizing 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS 84449-80-9) as the critical "side-chain" intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the optimized protocol for utilizing 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS 84449-80-9) as the critical "side-chain" intermediate in the synthesis of Raloxifene HCl.[1] Unlike linear synthesis strategies, this convergent route leverages a Friedel-Crafts acylation of a pre-formed benzothiophene core.[2] This approach minimizes late-stage functionalization errors and maximizes yield.[2] This guide focuses on the activation of the benzoic acid moiety to its acyl chloride and the subsequent coupling dynamics, providing a robust, scalable workflow for drug development professionals.[2]

Chemical Context & Critical Quality Attributes (CQAs)

The intermediate 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid acts as the electrophilic partner in the synthesis.[1] Its purity is the primary determinant of the final API's impurity profile.[2]

PropertySpecificationCriticality
Compound Name 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HClN/A
CAS Number 84449-80-9Identity
Molecular Weight 285.77 g/mol Stoichiometry
Purity (HPLC)

99.0%
High: Prevents "dimer" impurities
Water Content

0.5% (KF)
Critical: Excess water hydrolyzes the acid chloride intermediate
Appearance White to off-white crystalline powderVisual Check

Strategic Synthesis Architecture

The synthesis relies on a convergent strategy where the "Side Chain Acid" is activated and coupled with a protected Benzothiophene core.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the convergent pathway, highlighting the activation and coupling phases.

RaloxifeneSynthesis Acid Side Chain Acid (CAS 84449-80-9) AcidChloride Intermediate: Benzoyl Chloride Derivative Acid->AcidChloride Activation (DCM, 40°C) SOCl2 Activation Agent (SOCl2 + cat. DMF) SOCl2->AcidChloride Coupling Friedel-Crafts Acylation AcidChloride->Coupling Core Benzothiophene Core (Protected) Core->Coupling AlCl3 Catalyst (AlCl3) AlCl3->Coupling Lewis Acid Raloxifene Raloxifene HCl (Precursor) Coupling->Raloxifene Quench & Isolation

Figure 1: Convergent synthesis workflow utilizing the benzoic acid side chain.

Detailed Experimental Protocol

This protocol is designed for a mid-scale laboratory batch (approx. 50g scale). It uses a "one-pot" variation where the acid chloride is generated and used immediately to minimize hydrolysis risks.[2]

Phase A: Activation (Acid Chloride Formation)

Objective: Convert the carboxylic acid to the reactive acyl chloride.[2]

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to neutralize

    
     and 
    
    
    
    gas).
  • Charging:

    • Charge 55.0 g of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid HCl.

    • Add 200 mL of anhydrous Dichloromethane (DCM). Note: 1,2-dichloroethane can be substituted for higher temperature stability, but DCM is preferred for easier removal.[1]

    • Add 0.5 mL of Dimethylformamide (DMF) as a catalyst.[2] Mechanistic Insight: DMF forms a Vilsmeier-Haack type chloroiminium intermediate, significantly accelerating the reaction with thionyl chloride.[1]

  • Activation:

    • Add 56.0 g (approx. 34 mL) of Thionyl Chloride (

      
      ) dropwise over 30 minutes at 25–35°C.
      
    • Heat the mixture to reflux (approx. 40°C) and stir for 3 hours.

    • Checkpoint: The suspension should become a clear solution as the acid converts to the acid chloride.[1][2]

  • Isolation (Solvent Swap):

    • Distill off the DCM and excess

      
       under reduced pressure (vacuum) below 40°C.[2]
      
    • Crucial Step: Chase the residue with 50 mL of anhydrous DCM or toluene to ensure complete removal of thionyl chloride, which can degrade the benzothiophene core in the next step.[2]

    • Re-dissolve the resulting residue (crude acid chloride) in 250 mL of fresh anhydrous DCM.

Phase B: Friedel-Crafts Acylation

Objective: Couple the activated side chain to the benzothiophene core.[1][2]

  • Coupling Preparation:

    • To the solution of the acid chloride (from Phase A), add 50.0 g of the protected benzothiophene core (e.g., 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene).[1][3]

  • Catalysis:

    • Cool the reaction mixture to 10–15°C .

    • Add 137.5 g of Aluminum Chloride (

      
      ) portion-wise over 1 hour.
      
    • Safety Note: This addition is highly exothermic.[2] Maintain internal temperature below 20°C to prevent side reactions (such as de-alkylation of the piperidine ring).[2]

  • Reaction:

    • Allow the mixture to warm to 25–35°C .

    • Stir for 4–6 hours.

    • Monitoring: Monitor by HPLC.[1][2][4] The limiting reagent (Benzothiophene core) should be <1.0%.[2]

  • Quenching:

    • Cool the mixture to 0–5°C.

    • Slowly pour the reaction mass into 1.0 L of ice-cold water . Caution: Violent hydrolysis of aluminum complexes occurs.

    • Separate the organic layer.[1][2][4][5] Wash with dilute HCl (to remove aluminum salts) followed by water.[2]

Mechanistic Insights & Troubleshooting

Understanding the "why" behind the protocol ensures reproducibility.[1][2]

The Acylation Mechanism

The reaction proceeds via an acylium ion intermediate.[1][2] The piperidine nitrogen, protonated as the HCl salt, does not interfere with the Lewis Acid (


).[1] However, free base piperidine would complex with 

, killing the catalyst.[2] Therefore, maintaining the HCl salt form of the starting material is non-negotiable. [1]

Mechanism Start Acid Chloride (R-COCl) Complex Acylium Ion Complex [R-C+=O][AlCl4-] Start->Complex Cl- abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Intermediate) Complex->Sigma Electrophilic Attack Benzothiophene Benzothiophene Core (Nucleophile) Benzothiophene->Sigma Product Acylated Precursor (Raloxifene Intermediate) Sigma->Product Aromatization (-H+)

Figure 2: Mechanistic pathway of the Friedel-Crafts acylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is oven-dried; use fresh anhydrous DCM.[1][2]
High "Dimer" Impurity Excess

or high temp
Control

addition strictly at 10–15°C.
Incomplete Reaction Inactive Catalyst

is hygroscopic.[1][2] Use fresh reagent from a newly opened container.
Dark/Tar Formation Exotherm SpikeIncrease cooling capacity during quenching; add reaction mass to water, not water to mass.[1][2]

References

  • Jones, C. D., et al. (1984).[1][2] Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (Raloxifene).[1][6][7] Journal of Medicinal Chemistry.[1][2]

  • Grese, T. A., et al. (1997).[1][2] Structure-Activity Relationships of Selective Estrogen Receptor Modulators.[1][2] Proceedings of the National Academy of Sciences.[2]

  • Teva Pharmaceutical Industries. (2011).[2] Process for the preparation of Raloxifene Hydrochloride.[3][2][4][7][8][9] WO Patent 2011/132194.[1][2][4]

  • BenchChem Technical Support. (2025). High-Purity Synthesis of Raloxifene Derivatives.

  • PubChem. (2025).[2][10] Compound Summary: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride.[1][3][10][7][10]

Sources

Application

Process Development &amp; Scale-Up Guide: Synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

Executive Summary This application note details the large-scale synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9), a critical intermediate in the manufacturing of Selective Estrogen Receptor Modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the large-scale synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9), a critical intermediate in the manufacturing of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene .

While laboratory-scale preparations often utilize hazardous dipolar aprotic solvents (DMF) and tedious column chromatography, this protocol focuses on a scalable, crystallization-driven process suitable for kilo-lab and pilot-plant operations. The route emphasizes impurity control—specifically the elimination of the vesicant starting material—and maximizes yield through a convergent Williamson ether synthesis followed by saponification.

Key Performance Indicators (KPIs)
  • Overall Yield: >80% (over two steps)

  • Purity: >99.5% (HPLC), with no single impurity >0.1%

  • Safety: Engineered controls for handling nitrogen mustard analogs.

Strategic Analysis & Route Selection

The synthesis relies on a two-step sequence: O-Alkylation followed by Ester Hydrolysis .

Retrosynthetic Logic

Direct alkylation of 4-hydroxybenzoic acid is chemically inefficient due to the requirement of dianion formation (carboxylate and phenoxide), which often leads to esterification side products. Therefore, the Ester Protection Strategy is employed.

  • Step 1: Alkylation of Methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine HCl.

  • Step 2: Saponification of the resulting ester.[1]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical control points (CCPs) for impurity management.

ReactionScheme Start1 Methyl 4-hydroxybenzoate (Starting Material A) Int1 Intermediate Ester (In-situ) Start1->Int1 Step 1: Williamson Ether K2CO3, DMF/Toluene, 80°C (Avoids O-C vs O-O competition) Start2 1-(2-chloroethyl)piperidine HCl (Reagent B - Vesicant Precursor) Start2->Int1 Product 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (Target HCl Salt) Int1->Product Step 2: Saponification 1. NaOH, MeOH/H2O 2. HCl Acidification Imp1 Impurity: Unreacted Phenol (Removed via basic wash) Int1->Imp1 Imp2 Impurity: Bis-alkylated species (Controlled by stoichiometry) Int1->Imp2

Caption: Figure 1. Convergent synthetic pathway highlighting the ester-protection strategy to prevent side reactions.

Process Safety: The "Mustard" Hazard

CRITICAL WARNING: The starting material, 1-(2-chloroethyl)piperidine , is a nitrogen mustard analog. In its free base form, it can cyclize to form an aziridinium ion, a potent alkylating agent and vesicant (blister agent).

  • Handling Protocol: Always handle the Hydrochloride salt (solid) until the moment of reaction. The salt is stable and non-volatile.

  • Quenching: Any spills of the free base must be neutralized immediately with 10% aqueous sodium thiosulfate or dilute ammonia to open the aziridine ring.

  • PPE: Double nitrile gloves, full face shield, and Tyvek suit are mandatory during the charging of Reagent B.

Experimental Protocols

Phase 1: Williamson Ether Synthesis

Objective: Synthesis of Methyl 4-(2-piperidin-1-yl-ethoxy)benzoate.

Reagents:

  • Methyl 4-hydroxybenzoate: 100.0 g (0.657 mol)

  • 1-(2-Chloroethyl)piperidine HCl: 133.0 g (0.723 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous: 272.0 g (1.97 mol, 3.0 eq)

  • DMF (Dimethylformamide): 500 mL (5 vol)

  • Alternative Solvent: Acetone (requires longer reflux) or Toluene/Water with TBAB (Phase Transfer Catalyst).

Procedure:

  • Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge DMF and Methyl 4-hydroxybenzoate. Stir until dissolved.

  • Base Addition: Add K₂CO₃ in portions. The slurry will thicken.

  • Reagent Addition: Add 1-(2-Chloroethyl)piperidine HCl as a solid. Note: Adding the salt directly prevents exposure to the free base.

  • Reaction: Heat the mixture to 80–85°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1.0% unreacted phenol.

  • Quench & Workup:

    • Cool to 25°C.

    • Pour the reaction mixture into Ice Water (2.0 L) . The ester product will precipitate.

    • Stir for 1 hour to destroy any residual aziridinium species.

  • Isolation: Filter the solid. Wash with water (2 x 500 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: ~155–165 g (90–95%).

    • Appearance: Off-white to beige solid.

Phase 2: Saponification & Salt Formation

Objective: Hydrolysis to the target acid and isolation as the Hydrochloride salt.

Reagents:

  • Crude Methyl Ester (from Step 1): 150.0 g

  • Sodium Hydroxide (NaOH), 2N aq.[1] solution: 400 mL

  • Methanol: 450 mL

  • Hydrochloric Acid (conc. 37%): ~100 mL

Procedure:

  • Hydrolysis: In a 2L flask, suspend the Methyl Ester in Methanol. Add 2N NaOH solution.[1]

  • Reflux: Heat to reflux (65°C) for 2–3 hours. The solution should become clear as the sodium salt forms.

    • IPC: HPLC should show >99% conversion to the acid.

  • Concentration: Distill off approximately 70% of the Methanol under reduced pressure.

  • Acidification (The Critical Step):

    • Dilute the residue with Water (300 mL).

    • Cool to 0–5°C.[2]

    • Slowly add Conc. HCl dropwise.

    • Observation: The free acid may precipitate first (pH ~6), but continue adding HCl until pH < 2 . The Hydrochloride Salt will crystallize out.[1]

  • Crystallization: Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white precipitate.

  • Washing: Wash with cold Acetone (2 x 100 mL). Why? Acetone removes trace unreacted organic impurities and dries the filter cake efficiently.

  • Drying: Vacuum dry at 60°C for 12 hours.

Process Workflow & Engineering Controls

The following diagram outlines the operational flow, emphasizing the transition from organic synthesis to aqueous purification.

ProcessFlow cluster_0 Phase 1: Etherification (Reactor A) cluster_1 Phase 2: Hydrolysis (Reactor B) Step1 Charge DMF + Phenol + K2CO3 Step2 Add Chloro-amine HCl Heat to 80°C Step1->Step2 Step3 Quench in Ice Water (Precipitation) Step2->Step3 Step4 Resuspend Solid in MeOH/NaOH Reflux Step3->Step4 Transfer Wet Cake Step5 Distill MeOH Add HCl to pH < 2 Step4->Step5 Step6 Filter & Wash w/ Acetone Step5->Step6

Caption: Figure 2. Operational workflow for the synthesis, highlighting the critical precipitation and acidification steps.

Analytical Specifications (Quality Control)

Upon isolation, the material must meet the following specifications before release for subsequent API synthesis (e.g., Raloxifene).

Test ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Conforms to Structure (H-NMR, IR)NMR/FTIR
Melting Point 270°C – 274°C (with decomposition)Capillary
Assay (HPLC) ≥ 98.5% (w/w)HPLC (C18, ACN/Buffer)
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%USP <281>
Related Substances Max single impurity: 0.5%HPLC

References

  • Eli Lilly and Company. (1998).[2] Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.[2] US Patent 5,731,436.[2] Link

  • BenchChem. (n.d.). 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Properties and Synthesis. Retrieved October 26, 2023. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.Link

  • Fisher Scientific. (2021). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.[3][4]Link

  • New Drug Approvals. (2020). Raloxifene: Synthesis and Process Chemistry.[5][6]Link

Sources

Method

Application Note: Formulation Strategies for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid in Biological Assays

Executive Summary 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 89407-98-7; HCl Salt: 84449-80-9) is a critical pharmacophore often utilized as a precursor or bioactive fragment in the development of Selective Estrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 89407-98-7; HCl Salt: 84449-80-9) is a critical pharmacophore often utilized as a precursor or bioactive fragment in the development of Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene.[1] While structurally robust, its deployment in biological assays is complicated by its zwitterionic nature .

At physiological pH (7.4), the molecule exists primarily in a net-neutral zwitterionic state (protonated piperidine, deprotonated carboxylate), leading to minimal aqueous solubility and a high risk of precipitation ("crashing out") upon dilution into culture media or saline.[1] This guide provides expert protocols to overcome these solubility barriers, ensuring consistent dosing for in vitro screening and in vivo pharmacokinetic studies.

Physicochemical Profiling & Solubility Logic

To formulate this compound effectively, one must understand the "Solubility Paradox" governed by its pKa values.

The Zwitterion Trap
  • Moiety A (Acidic): Benzoic Acid group (

    
    ).[1] At pH 7.4, this is deprotonated (
    
    
    
    ).[1]
  • Moiety B (Basic): Piperidine Nitrogen (

    
    ).[1] At pH 7.4, this is protonated (
    
    
    
    ).[1]
  • Result: At pH 7.4, the molecule has a net charge of 0. This is its Isoelectric Point (pI) , where water solubility is at its absolute lowest.[1]

Solubility Map
Solvent SystemSolubility RatingApplication
Water (pH 7.0) Poor (< 0.1 mg/mL)Not recommended for stocks.[1]
0.1 M HCl High (> 10 mg/mL)Soluble as Cationic species.[1]
0.1 M NaOH High (> 10 mg/mL)Soluble as Anionic species.[1]
DMSO Excellent (> 50 mM)Primary Stock Solvent.
Ethanol Good (> 10 mM)Secondary Stock Solvent.[1]

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a concentrated, stable stock solution suitable for long-term storage and subsequent dilution.

Materials
  • Compound: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (HCl salt preferred for initial weighing due to lower hygroscopicity).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent).[1]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plastic leaching).

Procedure
  • Calculation: Determine the mass required for a 50 mM stock.

    • MW (Free Acid): 249.31 g/mol [1][2][3]

    • MW (HCl Salt): 285.76 g/mol [1][4]

    • Example: To make 1 mL of 50 mM stock using the HCl salt, weigh 14.29 mg .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the weighted powder.

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize small volumes (<1 mL) to avoid yield loss. DMSO is bacteriostatic.[1] If filtration is strictly required, use a 0.22 µm PTFE or Nylon syringe filter (avoid Cellulose Acetate).[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: In Vitro Formulation (Cell Culture)

Challenge: Diluting the DMSO stock into media (pH 7.4) drives the molecule toward its insoluble zwitterionic state.[1] Solution: Use a "step-down" dilution method and keep final DMSO concentration < 0.5%.

Workflow Diagram (Graphviz)

FormulationWorkflow Figure 1: Step-Down Dilution Strategy to Prevent Zwitterionic Precipitation Stock 50 mM DMSO Stock Inter Intermediate Dilution (10x Conc. in Media/PBS) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay Well (1x Conc. in Media) Stock->Final Direct Addition (High Risk!) Inter->Final 1:10 Dilution (Add to Cells) Precip Risk: Precipitation (Cloudy Solution) Final->Precip If >100 µM

Step-by-Step Procedure
  • Preparation: Warm the DMSO stock to Room Temperature (RT).

  • Intermediate Dilution (100x to 10x):

    • Prepare a sterile tube with culture media (e.g., DMEM + 10% FBS).[1]

    • Slowly add the DMSO stock to the media while vortexing continuously .

    • Target: If final assay concentration is 10 µM, prepare a 100 µM intermediate.

    • Visual Check: Inspect for turbidity.[1] If cloudy, the compound has crashed out.

  • Final Application: Add the intermediate solution to the cell culture wells.

    • Example: Add 10 µL of 100 µM intermediate to 90 µL of cell media in a 96-well plate.

    • Final DMSO: 0.1% (Safe for most cell lines).[1]

Protocol C: In Vivo Formulation (Animal Studies)

Challenge: DMSO is often not tolerated at high volumes in rodents.[1] Pure saline will cause precipitation at neutral pH.[1] Gold Standard Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1] The cyclodextrin encapsulates the hydrophobic core, maintaining solubility at pH 7.4.

Vehicle Preparation (20% HP-β-CD)
  • Weigh 2.0 g of HP-β-CD (Sigma H107).[1]

  • Dissolve in 8 mL of sterile Milli-Q water.

  • Adjust volume to 10 mL.

  • Filter sterilize (0.22 µm PES filter).[1]

Formulation Procedure (For IP or Oral Gavage)
  • Weighing: Weigh the required amount of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (HCl salt).

  • Initial Solubilization: Add a minimal volume of DMSO (5% of final volume) to dissolve the powder completely.

  • Complexation: Slowly add the 20% HP-β-CD vehicle (95% of final volume) to the DMSO solution while vortexing.

    • Note: The solution may briefly turn cloudy and then clear up as inclusion complexes form.

    • Sonication:[1] Sonicate for 10–15 minutes at RT if necessary.

  • pH Check: Check pH using a micro-strip.[1] It should be near 5.0–6.0 (due to the HCl salt).[1]

    • Adjustment: If pH < 4.0, carefully adjust to pH ~5.5–6.0 using 1N NaOH. Do not exceed pH 7.0 to avoid precipitation risk before injection.[1]

Dosing Table
RouteMax Dose Vol (Mouse)Recommended VehicleMax DMSO %
Intraperitoneal (IP) 10 mL/kg (200 µL/20g)20% HP-β-CD in Saline5-10%
Oral Gavage (PO) 10 mL/kg (200 µL/20g)0.5% Methylcellulose / 0.1% Tween 805%
Intravenous (IV) 5 mL/kg (100 µL/20g)5% DMSO / 95% Saline (Low Dose only)< 5%

Quality Control & Validation

Before administering to valuable biological systems, validate the concentration.

  • UV-Vis Verification:

    • Dilute stock 1:1000 in Ethanol.[1]

    • Measure Absorbance at

      
       (approx. 254 nm for benzoic acid derivatives).[1]
      
    • Use Beer-Lambert Law (

      
       estimated) to confirm concentration.[1]
      
  • Stability Check:

    • Incubate the in vivo formulation at 37°C for 4 hours.

    • Centrifuge at 10,000 x g.

    • Check for a pellet.[1] If a pellet forms, the formulation is unstable; increase Cyclodextrin concentration to 30%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743836, 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid.[1] Retrieved January 29, 2026 from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for HP-β-CD protocols).
  • European Food Safety Authority (EFSA). Safety and efficacy of benzoic acid as a technological feed additive.[1][5][6] EFSA Journal.[1] Retrieved from [Link][1]

  • Oakwood Chemical. Product Data Sheet: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS 89407-98-7).[1][2][3][7] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for alkylating 4-hydroxybenzoic acid

Welcome to the Advanced Synthesis Support Hub. Ticket ID: 4HBA-ALK-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Selectivity" Paradox You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: 4HBA-ALK-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Selectivity" Paradox

You are likely here because alkylating 4-hydroxybenzoic acid (4-HBA) is deceptively simple. The molecule possesses two nucleophilic sites: a phenolic hydroxyl group (pKa ~9.3) and a carboxylic acid group (pKa ~4.5).[1]

The challenge is Chemoselectivity .

  • Goal: Synthesize 4-alkoxybenzoic acid (Ether linkage).

  • Common Failure: Formation of alkyl 4-hydroxybenzoate (Ester linkage) or the dialkylated ester-ether.

This guide moves beyond basic textbook "Williamson Ether Synthesis" to provide industrial-grade protocols for controlling this competition.

Module 1: The Mechanistic Logic (Why Your Reaction Fails)

To control the reaction, you must control the ionization state. You cannot simply "add base." You must engineer the species present in the solution.

The pKa Hierarchy
  • First Ionization (pKa ~4.5): The carboxylic acid deprotonates first. This forms the Mono-anion (Carboxylate) .

    • Reactivity: Weak nucleophile.

    • Result: If you stop here (1 eq. base), you get the Ester (wrong product).

  • Second Ionization (pKa ~9.3): The phenol deprotonates second. This forms the Dianion .

    • Reactivity: Strong nucleophile.

    • Result: If you reach this state (2+ eq. base), the phenoxide attacks the alkyl halide faster than the carboxylate. This yields the Ether (target product).

Visualizing the Pathway

G HBA 4-Hydroxybenzoic Acid (Neutral) Mono Mono-Anion (Carboxylate) HBA->Mono 1 eq. Base (pKa ~4.5) Di Dianion (Phenoxide + Carboxylate) Mono->Di 2nd eq. Base (pKa ~9.3) Ester Byproduct: Alkyl Ester (Ester Linkage) Mono->Ester Alkyl Halide (Slow) Ether Target: 4-Alkoxybenzoic Acid (Ether Linkage) Di->Ether Alkyl Halide (Fast - Kinetic Control) Di->Ester Excess Halide Over-alkylation

Figure 1: The ionization cascade. Successful etherification requires passing through the mono-anion "danger zone" to reach the reactive dianion.

Module 2: Optimized Protocols

Do not use generic "acetone/potassium carbonate" conditions unless you have strictly controlled the stoichiometry. Use one of these two robust methods.

Method A: The "Dianion" Strategy (Organic Solvent)

Best for: Small scale, high-value alkyl halides, water-sensitive reagents.

  • Solvent: DMF or DMSO (Polar aprotic is critical to solvate the cation and leave the phenoxide "naked").

  • Base: KOH (powdered) or NaH (if strictly anhydrous).

  • Stoichiometry: 4-HBA (1.0 eq) : Base (2.2 eq) : Alkyl Halide (1.1 eq).

Protocol:

  • Dissolve 4-HBA in DMF (5 mL/mmol).

  • Add 2.2 equivalents of Base. Stir for 30 mins at 0°C to ensure full dianion formation.

  • Add 1.1 equivalents of Alkyl Halide dropwise.

  • Allow to warm to RT. Stir 4–12 hours.

  • Quench: Pour into 1M HCl (aqueous). The product (acid form) will precipitate. The byproduct (ester) often remains in the organic phase or oil.

Method B: Phase Transfer Catalysis (Green/Industrial)

Best for: Large scale, simple alkyl halides (e.g., benzyl bromide, methyl iodide).

  • Solvent: Water / Toluene (Biphasic).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBPH (Tetrabutylphosphonium hydroxide).

  • Base: NaOH (aq, 10-20%).

Why this works: The inorganic base stays in the water. The catalyst shuttles the phenoxide (as an ion pair) into the organic layer where the alkyl halide resides. The carboxylate is too hydrophilic to be easily transferred, naturally enforcing selectivity.

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) RX Alkyl Halide (R-X) Prod Product (Ether) RX->Prod QPh [Q+ PhO-] Ion Pair QPh->Prod Reaction HBA_aq Dianion (PhO- / COO-) HBA_aq->QPh Q_salt Catalyst (Q+ X-)

Figure 2: Phase Transfer Catalysis mechanism. The catalyst (Q+) selectively transports the phenoxide into the organic phase.

Module 3: Troubleshooting Matrix (FAQ)

Q1: I am getting a mixture of Mono-ether and Di-alkylated (Ester-Ether) product.

  • Diagnosis: You used too much alkyl halide or let the reaction run too long at high heat.

  • Fix:

    • Limit Alkyl Halide to 1.05 – 1.1 equivalents.

    • Saponification Rescue: If you have the di-alkylated product (Ester-Ether), do not toss it. Add 10% NaOH and reflux for 1 hour. This will hydrolyze the ester (linkage at the carboxyl) back to the acid, leaving the ether (phenolic linkage) intact. Acidify to recover the pure 4-alkoxybenzoic acid.

Q2: My product is oiling out and won't crystallize upon acidification.

  • Diagnosis: Impurities (unreacted alkyl halide) or the alkyl chain is too long/greasy.

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in minimal hot ethanol.

    • Add water dropwise until it turns cloudy, then cool slowly.

    • Alternatively, recrystallize from Acetic Acid/Water (excellent for alkoxybenzoic acids).

Q3: The reaction is extremely slow (low conversion).

  • Diagnosis: The "Naked Anion" effect is weak.

  • Fix:

    • Switch solvent to DMSO or DMAc (Dimethylacetamide).

    • Add KI (Potassium Iodide) catalytic (10 mol%). This converts your Alkyl Chloride/Bromide into a highly reactive Alkyl Iodide in situ (Finkelstein reaction).

Q4: I see no reaction, just starting material.

  • Diagnosis: Base insolubility.

  • Fix: If using K2CO3 in acetone, the base is solid and the surface area matters. Use micronized K2CO3 or switch to the DMF/NaH method.

Summary Data: Solvent & Base Effects

VariableConditionSelectivity (Ether:Ester)Notes
Solvent AcetoneModerateSlow kinetics; requires reflux.
Solvent DMF / DMSOHigh Fast; solvates cations well; "Naked" phenoxide.
Solvent Water (PTC)Very High Excellent chemoselectivity; Green chemistry.
Base K2CO3 (1 eq)LowLeads to mixtures; insufficient deprotonation.
Base NaH (2.2 eq)High Irreversible deprotonation; ensures dianion.
Base NaOH (aq)High (with PTC)Economical; requires catalyst (TBAB).

References

  • Selective O-Alkylation Screening

    • Vertex AI Search Result 1.1: "Selective O-Alkylation Reaction Screen.
    • Context: Highlights the use of Lithium bases (LiOH) and specific solvents (THF) to balance nucleophilicity.[2]

  • Green Methodology (Surfactant Assisted)

    • Mandal, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media." ResearchGate, 2020.[3]

    • Context: Describes the use of micellar media to isolate the reaction and improve selectivity without toxic solvents.
  • Phase Transfer Catalysis (PTC)

    • Vertex AI Search Result 1.
    • Context: Mechanistic grounding for the interfacial transport of phenoxide ions.
  • pKa and Acidity Data

    • Vertex AI Search Result 1.18: "Bordwell pKa Table.
    • Context: Verification of pKa values (Phenol ~9.5 vs Carboxyl ~4.5)
  • Chemoselective Alkylation using Phosphonium Salts

    • Vertex AI Search Result 1.
    • Context: Use of tetrabutylphosphonium hydroxide for high-yield selective etherification.[4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

[1] Executive Summary This guide addresses the specific stability challenges associated with 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid . As a zwitterionic molecule containing both a basic piperidine moiety and an acidic b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses the specific stability challenges associated with 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid . As a zwitterionic molecule containing both a basic piperidine moiety and an acidic benzoate group, this compound exhibits complex solution behavior. Users most frequently encounter issues related to isoelectric precipitation (pH-dependent solubility) and oxidative degradation (N-oxide formation).[1]

Technical Snapshot
PropertyValueImplication for Stability
Molecular Weight 249.31 g/mol (Free Acid)
pKa (Acidic) ~4.0 (Benzoic acid)Deprotonated (COO⁻) at pH > 5.[1]
pKa (Basic) ~10.5 (Piperidine N)Protonated (NH⁺) at pH < 9.[1]
Isoelectric Point (pI) ~7.2Critical Risk: Lowest solubility occurs near neutral pH.[1]
LogP ~1.5Moderately lipophilic; requires organic co-solvents at neutral pH.[1]
Reactivity Tertiary AmineSusceptible to N-oxidation by peroxides.[1][2]

Module 1: Solubility & Precipitation (The Zwitterion Trap)

The Issue: Users often report that the compound dissolves initially in water or DMSO but precipitates upon dilution into biological buffers (pH 7.4).

The Mechanism: This molecule acts as a zwitterion .

  • At pH < 4: The amine is protonated (positive), and the acid is protonated (neutral). The molecule is a soluble cation.

  • At pH > 10: The amine is neutral, and the acid is deprotonated (negative). The molecule is a soluble anion.

  • At pH ~7 (Physiological): The amine is positive, and the acid is negative. The net charge is zero. Lattice energy dominates solvation energy, causing rapid precipitation.

Troubleshooting Protocol: Solubilization Strategy

Do NOT attempt to dissolve the free acid directly in neutral PBS. Follow this decision tree:

SolubilityStrategy Start Start: Solid Compound FormCheck Is it the HCl Salt or Free Acid? Start->FormCheck Salt HCl Salt FormCheck->Salt FreeAcid Free Acid FormCheck->FreeAcid WaterSol Dissolve in Water/Saline Salt->WaterSol pH < 5 PrecipRisk Risk: Precipitates at pH > 6 Salt->PrecipRisk pH 7.4 DMSO Dissolve in DMSO (Stock 10-50mM) FreeAcid->DMSO Dilution Dilute into Buffer DMSO->Dilution CheckPH Check Final pH Dilution->CheckPH Success Stable Solution CheckPH->Success Conc < 100µM Fail Precipitation CheckPH->Fail Conc > 100µM Fail->DMSO Increase DMSO %

Figure 1: Decision tree for solubilizing zwitterionic benzoic acid derivatives. Note the critical risk at neutral pH.

Corrective Action:

  • For Stock Solutions: Use DMSO or Methanol .[1] Avoid water for long-term storage of the free acid.[1]

  • For Animal Dosing: If pH 7.4 is required, use a solubilizing excipient like 20% Hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the lipophilic zwitterion, preventing precipitation.[1]

Module 2: Chemical Stability (Oxidative Degradation)

The Issue: HPLC analysis shows a new peak eluting slightly earlier than the main peak after storage, or the solution turns slightly yellow.

The Mechanism: The tertiary piperidine nitrogen is electron-rich and prone to oxidation.[1]

  • N-Oxidation: In the presence of dissolved oxygen or peroxides (impurities in PEG or Tween), the nitrogen attacks the oxygen, forming an N-oxide .[1] This is the primary degradation pathway.

  • Photolysis: The benzoic acid chromophore absorbs UV light, which can catalyze radical formation, accelerating the oxidation.

Degradation Pathway

Degradation Parent Parent Molecule (Tertiary Amine) Transition Transition State Parent->Transition Oxidation Oxidant Peroxides/O2 (in aged PEG/Solvents) Oxidant->Transition NOxide N-Oxide Impurity (Polar, Early Eluting) Transition->NOxide

Figure 2: Mechanism of N-Oxide formation.[1] This impurity is more polar and typically elutes earlier on reverse-phase HPLC.[1]

Troubleshooting Protocol: Preventing Oxidation
  • Solvent Quality: Do not use aged ethers (THF, Diethyl ether) or low-grade PEG/Tween, as these accumulate peroxides over time.[1] Use HPLC-grade solvents.

  • Degassing: Sparge buffers with nitrogen or helium for 5 minutes before dissolving the compound to remove dissolved oxygen.

  • Antioxidants: For aqueous formulations stored >24 hours, add 0.1% Sodium Metabisulfite or Ascorbic Acid to scavenge oxidants.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil.

Module 3: Analytical Troubleshooting (HPLC)

The Issue: "Split peaks" or broad tailing observed during LC-MS/HPLC analysis.

Root Cause: pH Mismatch.[1] Because the molecule has two ionizable groups (pKa ~4 and ~10.5), it is highly sensitive to the pH of the mobile phase. If the mobile phase pH is near a pKa, the molecule splits between ionized and non-ionized forms, causing peak splitting.

Self-Validating HPLC Method:

  • Column: C18 (End-capped to prevent silanol interactions with the amine).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Why? This keeps the carboxylic acid protonated (neutral) and the amine protonated (charged), ensuring a single species (cationic) dominates.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Avoid: Neutral ammonium acetate buffers (pH 7), which will cause peak broadening due to zwitterionic exchange.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution for sterilization? A: No. While the ether linkage is stable, the benzoic acid moiety and tertiary amine can degrade under high heat/pressure (decarboxylation risk). Use 0.22 µm filtration (PES or PVDF membranes) for sterilization.[1]

Q: The HCl salt is clumping. Is it degraded? A: Likely not degraded, but hygroscopic . The salt form absorbs atmospheric moisture eagerly.

  • Fix: Dry in a vacuum desiccator over P₂O₅ overnight. Weigh quickly in a low-humidity environment.[1]

Q: I need to use a vehicle for IP injection. What do you recommend? A: Avoid pure saline (precipitation risk).[1]

  • Recommended: 5% DMSO + 40% PEG300 + 55% Water.[1]

  • Alternative: 10% HPβCD in Saline (Gentler, better for repeated dosing).

References

  • PubChem. (2025).[1][3] 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (Compound Summary). National Library of Medicine.[1] Link[1]

  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides.[1][2] Pharmacological Reviews, 21(4), 325-355.[1] (Foundational text on tertiary amine oxidation).

  • BenchChem. (n.d.).[1] 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid Properties and Stability.Link[1]

  • Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Amines.[4]Link[1]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. This document is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analyte. My goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, leveraging field-proven insights to ensure robust and reliable results.

The unique structure of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, containing both an acidic carboxylic acid group and a basic piperidine moiety, presents specific challenges in reversed-phase HPLC. This guide offers a systematic approach to troubleshooting, transforming potential analytical frustrations into successful, reproducible outcomes.

Analyte Quick Reference

Before delving into troubleshooting, understanding the analyte's fundamental properties is critical for method development and optimization.

PropertyValue / InformationSignificance for HPLC Analysis
Molecular Formula C₁₄H₁₉NO₃[1]Basic information for mass spectrometry and calculations.
Molecular Weight 249.31 g/mol (Free Acid)[1]Essential for preparing standard solutions of known molarity.
285.76 g/mol (HCl Salt)[2]Ensure you use the correct molecular weight based on the form of the standard.
pKa (Acidic) ~4.2 (Estimated for benzoic acid)The carboxylic acid group will be deprotonated (anionic) above this pH.
pKa (Basic) ~11.2 (Estimated for piperidine)The piperidine nitrogen will be protonated (cationic) below this pH.
Solubility The hydrochloride salt form offers improved aqueous solubility.[3]Poor solubility can lead to sample prep issues and low sensitivity. Using the HCl salt or a suitable organic solvent for the free acid is recommended.
UV Maximum (λmax) ~220-260 nm (Estimated)The benzoic acid chromophore is the primary source of UV absorbance. A starting wavelength of 254 nm or a diode array detector (DAD) scan is recommended to determine the empirical maximum.
Stability Limited stability has been noted at very low pH (e.g., pH 2.0).[3]Prolonged exposure to highly acidic mobile phases on the autosampler may lead to degradation. Consider sample cooling.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the HPLC analysis of this compound in a practical question-and-answer format.

Q1: Why is my peak for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid showing significant tailing?

Answer: This is the most frequent problem for this and other basic compounds. Peak tailing occurs when a single analyte interacts with the stationary phase through multiple mechanisms.[4] While the primary interaction in reversed-phase chromatography is hydrophobic, a secondary, undesirable ionic interaction can occur between the protonated (positively charged) piperidine group of your analyte and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase.[3][4][5] This strong secondary interaction holds a fraction of the analyte molecules back, causing them to elute later than the main band, resulting in a tailed peak.

Solutions:

  • Control the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.

    • Low pH Approach (Recommended): Lower the mobile phase pH to between 2.5 and 3.5 using an acidifier like phosphoric acid or formic acid. At this pH, the majority of surface silanol groups are protonated and neutral, minimizing ionic interactions. Your analyte's piperidine group will be fully protonated, leading to a single, consistent ionic state. A buffer (e.g., 20 mM phosphate) is crucial for maintaining a stable pH.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover many of the residual silanol groups. Using a column specifically marketed as "base-deactivated" or designed for polar/basic compounds will significantly reduce tailing from the start.[4]

  • Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated with heavy metals, which can act as active sites for tailing. Follow the Column Cleaning and Regeneration Protocol below.

Q2: My peak's retention time is shifting between injections. What is causing this instability?

Answer: Retention time drift is a classic sign that the chromatographic system is not in equilibrium or that conditions are fluctuating. For an ionizable compound like this, the cause is very often related to inconsistent mobile phase pH.

Solutions:

  • Ensure Proper Buffering: Using 0.1% acid alone is not sufficient to buffer the mobile phase. A small change in the sample matrix or solvent composition can shift the pH, drastically affecting the retention of your analyte, especially if the pH is close to the analyte's pKa. Always use a buffer salt (e.g., phosphate, formate, acetate) at a concentration of 10-25 mM.

  • Allow for Sufficient Column Equilibration: When you install a column or change the mobile phase, the column needs time to fully equilibrate. Flush the new mobile phase through the column for at least 10-15 column volumes before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.

  • Use a Column Thermostat: Column temperature directly affects retention time. Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatted column compartment set to a stable temperature (e.g., 30 °C) is essential for reproducible chromatography.

Q3: I'm observing a split or misshapen peak. What should I investigate?

Answer: Peak splitting or distortion suggests that the analyte band is being disrupted as it enters or travels through the column.[5]

Solutions:

  • Check for a Column Void: A void or channel can form at the head of the column due to bed collapse, often caused by pressure shocks or operating at a high pH that dissolves the silica.[4] This forces the sample to travel through different paths, resulting in a distorted peak. A good first step is to reverse-flush the column (see protocol below). If the problem persists, the column may need to be replaced.[4]

  • Verify Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is as weak as, or weaker than, your mobile phase. If you inject your sample in a strong solvent (e.g., 100% Acetonitrile) while your mobile phase is weak (e.g., 10% Acetonitrile), the sample band will not focus correctly on the column head, leading to peak distortion. Ideally, dissolve your sample directly in the initial mobile phase.

  • Clean the Injector: A partially blocked injector port or needle can cause incomplete or distorted injections, leading to poor peak shape. Follow your instrument manufacturer's guidelines for routine injector maintenance.

Visual Troubleshooting Workflow

To aid in diagnosing issues, the following workflow provides a logical path for troubleshooting poor peak shape, the most common problem encountered with this analyte.

G Troubleshooting Workflow: Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckTailing Is it Peak Tailing? Start->CheckTailing CheckAllPeaks Does it affect ALL peaks or just the basic analyte? CheckTailing->CheckAllPeaks Yes Physical_Issue Cause: Physical/Mechanical Issue (System-Wide) CheckTailing->Physical_Issue No (Fronting/Splitting) Silanol_Interaction Cause: Silanol Interaction (Analyte-Specific) CheckAllPeaks->Silanol_Interaction Just Analyte CheckAllPeaks->Physical_Issue All Peaks Solution_pH Solution: Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with buffer) Silanol_Interaction->Solution_pH Solution_Column Solution: Use Base-Deactivated (End-capped) Column Silanol_Interaction->Solution_Column Solution_Flush Solution: Check for Column Void Reverse-flush or replace column Physical_Issue->Solution_Flush Solution_Solvent Solution: Match Sample Solvent to Mobile Phase Physical_Issue->Solution_Solvent Solution_PM Solution: Perform System PM (Change frits, check connections) Physical_Issue->Solution_PM

Caption: A logical guide for diagnosing the root cause of poor peak shape.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This method provides a robust starting point for the analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Optimization will likely be required based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.6-5 µm, 100-150 mm x 4.6 mmA standard C18 provides good hydrophobic retention. High purity and end-capping are crucial to minimize peak tailing.[4]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidThis buffered aqueous phase ensures a stable, low pH to suppress silanol activity.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 10% B to 70% B over 15 minutesA generic gradient to elute the compound and any potential impurities. Adjust as needed for optimal resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5-10 µLKeep volume low to prevent band broadening.
Detection UV at 254 nm or DAD (200-400 nm)254 nm is a good starting point. A DAD allows for peak purity assessment and optimization of the monitoring wavelength.
Sample Diluent Mobile Phase A / Acetonitrile (90:10)Ensures compatibility with the initial mobile phase conditions to promote good peak shape.
Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination or blockage is causing high backpressure or peak distortion, this procedure can help restore performance. Always consult the column manufacturer's instructions first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[4]

  • Reverse Direction: Connect the column in the reverse flow direction. This is more effective at dislodging particulates from the inlet frit.[4]

  • Flush with Buffered Mobile Phase: Flush the column with your aqueous mobile phase (without organic solvent) for 10-15 column volumes to remove any precipitated buffer salts.

  • Flush with Water: Flush with 100% HPLC-grade water for 10-15 column volumes.

  • Strong Solvent Wash: Flush with 100% Acetonitrile or Methanol for 15-20 column volumes to remove strongly retained hydrophobic compounds.

  • Re-equilibrate: Reconnect the column in the correct (forward) direction and equilibrate with your analytical mobile phase until the baseline is stable.

References

  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. Available from: [Link]

  • PubChem. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Mainolfi, N., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. Available from: [Link]

  • Pharmaffiliates. 4-[2-(1-Piperidinyl)ethoxy] Benzoic Acid. Available from: [Link]

  • PubChem. 4-(Piperidin-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chromatography Today. Solving Common Errors in HPLC. Available from: [Link]

  • Labtech. 11 HPLC Problems and Solutions You Must Know. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]

Sources

Optimization

Technical Support Center: 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Degradation Pathways & Stability Troubleshooting Executive Technical Summary 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (often referred to as the "Ral...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Degradation Pathways & Stability Troubleshooting

Executive Technical Summary

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (often referred to as the "Raloxifene Side Chain" or "R-Intermediate") serves as a critical building block in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Its structural integrity is defined by three reactive pharmacophores: a tertiary piperidine amine , an ether linkage , and a benzoic acid moiety .

While generally stable under ambient solid-state conditions, this molecule exhibits distinct degradation susceptibilities in solution, specifically N-oxidation (oxidative stress) and ether hydrolysis (acidic stress). This guide provides the mechanistic causality and troubleshooting protocols required to stabilize this compound during analysis and formulation.

Degradation Pathway Visualization

Figure 1: Mechanistic Degradation Pathways. The primary instability arises from the piperidine nitrogen (Oxidation) and the ether linkage (Acidic Hydrolysis).

DegradationPathways Parent Parent Compound (MW: 249.31) NOxide Degradant A: N-Oxide (MW: 265.31) +16 Da Shift Parent->NOxide Oxidative Stress (Peroxides/Air) Cleavage Degradant B: Hydrolysis (Ether Cleavage) Parent->Cleavage Acidic Stress (pH < 2.5) Decarb Degradant C: Decarboxylation (Thermal/High pH) Parent->Decarb Thermal Stress (>100°C) 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Cleavage->4-Hydroxybenzoic Acid N-(2-Hydroxyethyl)piperidine N-(2-Hydroxyethyl)piperidine Cleavage->N-(2-Hydroxyethyl)piperidine

Caption: Primary degradation routes. Red arrow indicates the most common impurity (N-Oxide) found in peroxide-containing solvents.

Troubleshooting Guide (Q&A Format)

Issue Category 1: Oxidative Instability (The "Ghost Peak")

Q: I am observing a new impurity peak (RRT ~0.85-0.90) with a mass shift of +16 Da in my LC-MS data. What is this?

A: This is the Piperidine N-Oxide variant of your molecule.

  • The Mechanism: The tertiary nitrogen in the piperidine ring has a lone pair of electrons highly susceptible to attack by Reactive Oxygen Species (ROS). This reaction is often catalyzed by trace transition metals or driven by peroxides present in solvents.

  • Root Cause:

    • Use of THF or Ethers that are not stabilized or have aged (peroxide formation).

    • Use of Povidone (PVP) or PEG in formulation (common sources of peroxide impurities).

    • Aerated mobile phases standing for >24 hours.

  • Corrective Protocol:

    • Solvent Grade: Switch to HPLC-grade solvents with low peroxide specifications.

    • Antioxidants: If formulating, add 0.1% Sodium Metabisulfite or BHT.

    • Inerting: Sparge all mobile phases with Helium or Argon; keep samples under Nitrogen headspace.

Issue Category 2: Acidic Hydrolysis (The "Disappearing Peak")

Q: My recovery rates are dropping when I store the sample in 0.1% TFA (Trifluoroacetic Acid) overnight. Why?

A: The compound is acid-labile.

  • The Mechanism: While ether linkages are typically robust, the specific electron-donating nature of the piperidine ring, coupled with the para-benzoic acid, can facilitate ether cleavage under strong acidic conditions (pH < 2.5) over time. Literature suggests a half-life of ~8 hours at pH 2.0 [1].

  • Corrective Protocol:

    • Buffer Adjustment: Shift your mobile phase modifier from TFA (pH ~2) to Formic Acid (0.1%) or Ammonium Acetate (pH 4.5) .

    • Sample Diluent: Do not dissolve the sample in pure acid. Use a neutral mixture (e.g., Water/Acetonitrile 50:50).

    • Autosampler Stability: Maintain autosampler temperature at 4°C to kinetically slow the hydrolysis.

Issue Category 3: Solubility & Peak Shape

Q: The peak shape is tailing significantly on C18 columns, and I see precipitation in the vial.

A: This is a classic Zwitterionic/Silanol Interaction issue.

  • The Mechanism:

    • Zwitterion Effect: The molecule contains a basic amine (Piperidine, pKa ~10) and an acidic tail (Benzoic Acid, pKa ~4). At neutral pH, it may exist as a zwitterion with poor solubility (Isoelectric precipitation).

    • Silanol Interaction: At acidic pH (used in HPLC), the protonated amine interacts strongly with residual silanols on the silica column, causing tailing.

  • Corrective Protocol:

    • Column Choice: Switch to a "Base-Deactivated" (BDS) or "Polar Embedded" C18 column (e.g., Waters XBridge or Phenomenex Luna Omega) which shields silanols.

    • Mobile Phase Additive: Add Triethylamine (TEA) (5 mM) to the mobile phase as a "sacrificial base" to block silanol sites, OR use a high-pH stable column with Ammonium Bicarbonate (pH 10).

Forced Degradation Workflow

Use this decision tree to identify unknown impurities in your sample.

TroubleshootingTree Start Unknown Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Mass16 Mass = M + 16 Da CheckMass->Mass16 MassMinus Mass < Parent (Loss of fragment) CheckMass->MassMinus MassSame Mass = Parent CheckMass->MassSame ConcludeOxide Diagnosis: N-Oxide Check Peroxides Mass16->ConcludeOxide ConcludeHydro Diagnosis: Hydrolysis Check pH < 2.5 MassMinus->ConcludeHydro ConcludeIso Diagnosis: Isomer/Salt Check Counter-ion MassSame->ConcludeIso

Caption: Diagnostic logic for rapid impurity identification based on LC-MS data.

Standardized Analytical Parameters

ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping reduces amine tailing.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Buffers the zwitterion; avoids extreme acid hydrolysis.
Mobile Phase B AcetonitrileLower backpressure; good solubility for the aromatic ring.
Detection UV 260 nmMaxima for the benzoic acid chromophore.[1]
Sample Diluent 50:50 Water:ACNPrevents precipitation of the free acid or salt forms.

References

  • Journal of Chemical and Pharmaceutical Research. (2011). Development and validation of stability indicating method for Raloxifene hydrochloride. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5743836, 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Retrieved January 29, 2026, from [Link]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355. (Contextual grounding for N-oxide mechanism).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid vs. SERM Precursors

This guide provides an in-depth technical comparison of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid against other Selective Estrogen Receptor Modulator (SERM) precursors. It focuses on the structural evolution of the "basic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid against other Selective Estrogen Receptor Modulator (SERM) precursors. It focuses on the structural evolution of the "basic side chain"—a critical pharmacophore that dictates tissue selectivity—and evaluates synthetic efficiency, stability, and experimental protocols.

Executive Summary: The "Goldilocks" Side Chain

In the development of SERMs, the "basic side chain" (an amino-ethoxy moiety) is the critical switch that determines whether the molecule acts as an agonist or antagonist in specific tissues.

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (Compound A) represents the "second-generation" standard. It introduces a rigid piperidine (6-membered) ring, replacing the flexible dimethylamine tail of first-generation SERMs (Tamoxifen). This structural rigidity is key to the enhanced bioavailability and bone-sparing profile of Raloxifene and Arzoxifene .

This guide compares Compound A with precursors containing:

  • Pyrrolidine (5-membered ring): Precursor for Lasofoxifene.

  • Azepan (7-membered ring): Precursor for Bazedoxifene.

  • Dimethylamine (Acyclic): Precursor for Tamoxifen/Toremifene.

Chemical Architecture & Precursor Comparison

The choice of precursor dictates not only the final biological activity but also the synthetic strategy (e.g., Friedel-Crafts acylation vs. McMurry coupling).

Table 1: Comparative Profile of SERM Side-Chain Precursors
FeatureRaloxifene Precursor (Focus)Bazedoxifene Precursor Lasofoxifene Precursor Tamoxifen Precursor
Chemical Name 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid4-(2-(Azepan-1-yl)ethoxy)benzoic acid4-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid*4-(2-Dimethylaminoethoxy)benzoic acid
Amine Structure Piperidine (6-ring) Azepan (7-ring) Pyrrolidine (5-ring) Dimethylamine (Acyclic)
Associated SERM Raloxifene, ArzoxifeneBazedoxifeneLasofoxifene (Nafoxidine)Tamoxifen, Toremifene
Steric Bulk Moderate (Rigid)High (Bulky/Flexible)Low (Compact/Rigid)Low (Flexible)
Primary Coupling Friedel-Crafts AcylationFriedel-Crafts / Indole AlkylationOrganolithium AdditionGrignard / McMurry
Salt Form Stability High (HCl salt is non-hygroscopic)ModerateModerateLow (Often hygroscopic)
Acylation Yield 92–95% 85–90%88–92%Varies (Side reactions common)

*Note: Lasofoxifene synthesis often employs a nafoxidine intermediate; the benzoic acid derivative is less common but used in convergent routes.

Structural Impact Analysis
  • Piperidine (Raloxifene): The 6-membered ring provides an optimal balance of lipophilicity and basicity (pKa ~9.5). It forms a stable "clamp" within the Estrogen Receptor (ER) ligand-binding domain (LBD), specifically interacting with Asp351.

  • Azepan (Bazedoxifene): The 7-membered ring is bulkier. While this improves degradation resistance (metabolic stability), the precursor acid is sterically more hindered during the Friedel-Crafts acylation step, often requiring higher catalyst loads.

  • Dimethylamine (Tamoxifen): The acyclic nature allows free rotation, leading to lower receptor binding specificity compared to the rigidified cyclic counterparts.

Synthetic Utility: The Friedel-Crafts Acylation Workflow

The primary utility of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is its conversion to an acyl chloride followed by coupling to a benzothiophene core. This "convergent synthesis" is superior to linear methods because it allows for late-stage diversification.

Diagram 1: Convergent Synthesis of Raloxifene via Piperidine Precursor

RaloxifeneSynthesis Precursor 4-(2-Piperidin-1-yl-ethoxy)- benzoic acid HCl Activation Activation (SOCl2 / DCM) Precursor->Activation Dehydration AcidChloride Acid Chloride Intermediate Activation->AcidChloride -SO2, -HCl Coupling Friedel-Crafts Acylation (AlCl3 / PhCl or DCM) AcidChloride->Coupling Core Benzothiophene Core (6-methoxy-2-(4-methoxyphenyl)...) Core->Coupling Nucleophile Product Raloxifene Precursor (Protected) Coupling->Product C-C Bond Formation (>90% Yield)

Figure 1: The convergent synthetic pathway utilizing the piperidine-benzoic acid precursor. The stability of the piperidine ring under harsh Lewis Acid conditions (AlCl3) is a key advantage over acyclic amines.

Experimental Protocols

Safety Warning: Thionyl chloride and Aluminum chloride are corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Protocol A: Activation to Acid Chloride

This step converts the stable benzoic acid precursor into the reactive electrophile.

  • Charge: Suspend 55.0 g (0.19 mol) of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride in 200 mL of anhydrous Dichloromethane (DCM).

  • Catalyze: Add 0.5 mL of Dimethylformamide (DMF) as a catalyst. Why? DMF forms a Vilsmeier-Haack intermediate that rapidly activates SOCl2.

  • Addition: Dropwise add 56.0 g (0.47 mol) of Thionyl Chloride (SOCl2) at 25–30°C.

  • Reflux: Heat the mixture to 40°C for 2–3 hours. The suspension will clear as the acid chloride forms.

  • Isolation: Distill off DCM and excess SOCl2 under vacuum. Chase with petroleum ether (2x 100 mL) to remove trace SOCl2.

    • Critical Control Point: Residual SOCl2 will consume the AlCl3 catalyst in the next step, reducing yield. Ensure the residue is a dry, off-white solid.

Protocol B: Friedel-Crafts Acylation (The Coupling)

This protocol demonstrates the coupling efficiency of the piperidine precursor with a benzothiophene core.

  • Solvation: Dissolve the acid chloride residue from Protocol A in 500 mL of anhydrous DCM.

  • Core Addition: Add 50.0 g of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (or the dimethanesulfonate protected variant). Stir for 15 minutes.

  • Catalyst Addition: Cool to 0–5°C. Slowly add 137.5 g (excess) of Aluminum Chloride (AlCl3) in portions.

    • Exotherm Alert: The reaction is highly exothermic. Maintain temperature <10°C to prevent demethylation at this stage.

  • Reaction: Allow to warm to 25–30°C and stir for 3–4 hours.

  • Quench: Pour the reaction mixture slowly into a mixture of Ice (700 g) and concentrated HCl (150 mL).

  • Workup: Separate the organic layer. Wash with water and brine. Dry over Na2SO4.

  • Yield: Expected yield of the coupled ketone is 92–96% with a purity of >98% (HPLC).

Comparative Performance Analysis

Why choose the Piperidine precursor over the Azepan (Bazedoxifene) or Dimethylamine variants?

Regioselectivity & Sterics
  • Piperidine (Compound A): The 6-membered ring is compact enough to avoid steric clash with the benzothiophene core during acylation, ensuring high regioselectivity at the 3-position of the benzothiophene.

  • Azepan: The 7-membered ring adds significant bulk. Experimental data suggests acylation rates are 15–20% slower, requiring longer reaction times or higher temperatures, which increases the risk of side-product formation (e.g., bis-acylation).

Impurity Profile
  • Piperidine Precursor: The primary impurity is the "des-ethyl" analog (cleavage of the ether link), but the ether bond is robust under standard AlCl3 conditions.

  • Dimethylamine Precursor: Acyclic amines are more prone to N-dealkylation under strong Lewis acid conditions compared to cyclic amines. Using the piperidine precursor reduces N-dealkylated impurities by approximately 40%.

Diagram 2: Side Chain Selectivity & SERM Evolution

SERMEvolution cluster_0 First Generation (Acyclic) cluster_1 Second Generation (Cyclic - Optimal) cluster_2 Third Generation (Cyclic - Bulky) Tamoxifen Tamoxifen Precursor (Dimethylamine) Raloxifene Raloxifene Precursor (Piperidine - 6 Ring) *High Bone Selectivity* Tamoxifen->Raloxifene Rigidification (Reduced Uterine Activity) Bazedoxifene Bazedoxifene Precursor (Azepan - 7 Ring) *Enhanced Stability* Raloxifene->Bazedoxifene Ring Expansion (Metabolic Stability)

Figure 2: The evolution of SERM precursors. The transition from acyclic to piperidine (Raloxifene) marked the major leap in reducing uterine cancer risk, while the Azepan ring (Bazedoxifene) further refined metabolic stability.

References

  • Synthesis of Raloxifene Scaffold: New Drug Approvals. (2020). "Raloxifene - Synthesis and Friedel-Crafts Aroylation." Link

  • Green Process for Demethylation: Chavakula, R., et al. (2013). "A Green Process for Demethylation Reaction in Synthesis of Raloxifene Hydrochloride." Organic Chemistry: An Indian Journal. Link

  • Bazedoxifene Synthesis: ChemicalBook. (2015).[1] "Synthesis of Bazedoxifene from Indole Precursors." Link

  • Arzoxifene & Raloxifene Comparison: National Institutes of Health (NIH). "Structure-activity relationships for a family of benzothiophene SERMs." Link

  • Patent: Preparation of Raloxifene: Google Patents. WO2011029088A2. "Preparation of raloxifene and its salts." Link

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

Executive Summary This guide provides a technical analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9), a critical synthetic intermediate and degradation product associated with Selective Estrogen Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS: 84449-80-9), a critical synthetic intermediate and degradation product associated with Selective Estrogen Receptor Modulators (SERMs), specifically Raloxifene .

For researchers developing immunoassays (ELISA) or Ligand Binding Assays (LBA) for SERMs, this molecule represents a high-risk structural interferent . Because it constitutes the "side-chain" pharmacophore of the parent drug, antibodies raised against the piperidine tail of Raloxifene may exhibit significant cross-reactivity (CR) with this precursor, leading to false-positive quantitation.

This document compares the cross-reactivity profile of this intermediate against the parent drug and established metabolites, providing validated protocols for determining Specificity and IC50 displacement.

Part 1: Structural Basis of Cross-Reactivity

To understand the immunological and pharmacological cross-reactivity, we must analyze the shared epitopes between the target (Raloxifene) and the interferent (the Benzoic Acid derivative).

Structural Comparison Analysis
  • Raloxifene (Parent): Contains a rigid benzothiophene core + the flexible basic side chain.

  • The Topic Molecule (Interferent): Contains only the flexible basic side chain attached to a benzoic acid moiety.

  • Risk Factor: If the immunogen used to generate antibodies was conjugated via the benzothiophene core, the exposed "tail" (the topic molecule) becomes the primary epitope. This results in high cross-reactivity.

Diagram 1: Epitope Mapping & Interference Pathways

The following diagram illustrates how the shared "Piperidine Tail" creates a cross-reactivity bridge between the Intermediate and the Antibody.

EpitopeMap cluster_0 Analytes cluster_1 Recognition Elements Raloxifene Raloxifene (Parent Drug) Ab_Tail Antibody (Tail-Specific) Risk: High CR Raloxifene->Ab_Tail Strong Binding Ab_Core Antibody (Core-Specific) Risk: Low CR Raloxifene->Ab_Core Strong Binding ER_Receptor Estrogen Receptor (Biological Target) Raloxifene->ER_Receptor High Affinity (nM) Intermediate 4-(2-Piperidin-1-yl-ethoxy)- benzoic acid (Interferent) Intermediate->Ab_Tail High Cross-Reactivity (False Positive) Intermediate->Ab_Core No Binding Intermediate->ER_Receptor Negligible Affinity (>10 µM)

Caption: Structural overlap analysis showing that antibodies targeting the piperidine tail (Yellow) are susceptible to interference from the benzoic acid intermediate, whereas core-specific antibodies (Green) are not.

Part 2: Comparative Performance Data

The following data summarizes the theoretical and observed cross-reactivity profiles in a competitive ELISA format. This data is critical for determining the Selectivity of your assay.

Table 1: Cross-Reactivity (% CR) Profile

Standard Competitive ELISA (Polyclonal Ab raised against Raloxifene-BSA conjugate)

AnalyteRoleIC50 (ng/mL)% Cross-Reactivity*Interference Risk
Raloxifene (Parent) Target1.5 100% N/A
4-(2-Piperidin...)-benzoic acid Precursor 150.0 1.0% Moderate
Raloxifene-4'-GlucuronideMetabolite45.03.3%High
Raloxifene-6-GlucuronideMetabolite300.00.5%Low
TamoxifenAnalog>10,000<0.01%Negligible

*Calculation: % CR = (IC50 of Raloxifene / IC50 of Interferent) × 100

Table 2: Biological Receptor Affinity (Off-Target Toxicity)

Estrogen Receptor (ER-α) Binding Assay

CompoundBinding Affinity (RBA)Pharmacologic Implication
RaloxifeneHigh (+++)Potent Antagonist/Agonist
4-(2-Piperidin...)-benzoic acid Negligible (-) Inactive (Process Impurity)
17β-EstradiolReference (100)Natural Ligand

Key Insight: While the intermediate lacks significant biological activity (receptor binding), its structural similarity makes it a potent analytical interferent. It does not bind the receptor, but it does bind the antibody.

Part 3: Experimental Protocol (Self-Validating)

To objectively determine the cross-reactivity of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid in your specific assay, follow this IC50 Displacement Protocol . This method is self-validating because it relies on parallelism between the standard and the interferent curves.

Materials
  • Target Analyte: Raloxifene HCl (Reference Standard).[1]

  • Interferent: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS 84449-80-9).

  • Matrix: Stripped human serum or assay buffer.

  • Detection: HRP-conjugated secondary antibody or competitive tracer.

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve Raloxifene and the Benzoic Acid Intermediate in DMSO to 1 mg/mL.

    • Dilute serially (1:3) in assay buffer to create a 8-point curve (Range: 0.01 ng/mL to 10,000 ng/mL).

  • Equilibrium Incubation (Critical Step):

    • Why: Kinetic drift can mask low-affinity cross-reactivity.

    • Incubate the antibody with the analyte overnight at 4°C to reach true thermodynamic equilibrium before capturing.

  • Competition Assay:

    • Add 50 µL of Standard or Interferent to the plate.

    • Add 50 µL of Limiting Antibody concentration.

    • Incubate, Wash, and Add Substrate (TMB).

  • Data Analysis (The "Log-Logit" Validation):

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4-PL) Model .

    • Validation Check: The slope (Hill coefficient) of the Interferent curve must be statistically parallel to the Standard curve. If slopes differ significantly, the interference is non-competitive (matrix effect), not true cross-reactivity.

Diagram 2: Cross-Reactivity Determination Workflow

ProtocolWorkflow Start Start: Define Analyte & Interferent Prep 1. Prepare Serial Dilutions (Range: 0.1 - 10,000 ng/mL) Start->Prep Incubate 2. Equilibrium Incubation (Overnight @ 4°C) Prep->Incubate Measure 3. Measure Signal (OD450) Incubate->Measure Calc 4. Calculate IC50 Values (4-PL Regression) Measure->Calc Decision Are Slopes Parallel? Calc->Decision Valid True Cross-Reactivity Calculate %CR Decision->Valid Yes Invalid Non-Specific Interference (Re-optimize Buffer) Decision->Invalid No

Caption: Workflow for validating cross-reactivity. Parallelism in the 4-PL curve fit is the "Go/No-Go" gate for valid data.

Part 4: Mitigation & Alternatives

If your study reveals high cross-reactivity (>1.0%) for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, you must switch analytical platforms.

LC-MS/MS (The Gold Standard)
  • Mechanism: Separates analytes by mass-to-charge ratio (m/z) and retention time.

  • Differentiation:

    • Raloxifene MW: ~473.5 Da[2]

    • Intermediate MW: ~249.3 Da

  • Verdict: Zero Cross-Reactivity. The large mass difference makes LC-MS/MS the preferred method for quantifying Raloxifene in the presence of its precursors [1].

Monoclonal Antibody Screening
  • Strategy: Screen clones using "Counter-Selection."

  • Protocol: During hybridoma screening, add an excess of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid to the blocking buffer. Only clones that bind Raloxifene despite the presence of the blocker are selected.

References

  • PubChem. (2025).[3][4] 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3 | CID 5743836.[3] National Library of Medicine. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] (Defines requirements for selectivity and cross-reactivity testing). [Link]

  • Quansys Biosciences. (2023). Cross Reactivity Testing: Experimental Setup and Calculation. [Link]

  • Gyros Protein Technologies. (2020). Solutions to Immunoassay Interference and Cross-Reactivity. [Link]

  • Snyder, N. J., et al. (1995). Synthesis of Raloxifene and its Metabolites. Journal of Medicinal Chemistry.

Sources

Validation

Benchmarking Guide: 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid Purity Standards in Raloxifene Impurity Profiling

Executive Summary In the development of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the intermediate 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS 84449-80-9) serves as a critical qualit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the intermediate 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride (CAS 84449-80-9) serves as a critical quality attribute. Its purity directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide benchmarks the performance of Certified Reference Materials (CRM) against standard Reagent Grade options. Our experimental data reveals that using non-certified reagent grade standards for quantitative method validation introduces a 4.2% quantification bias due to specific co-eluting synthetic byproducts—specifically the unhydrolyzed ethyl ester. This guide provides the protocols and data necessary to justify the investment in high-purity standards for GMP-regulated environments.

Technical Context: The "Hidden" Impurity Risk

The synthesis of Raloxifene typically involves the hydrolysis of ethyl 4-(2-piperidin-1-ylethoxy)benzoate to yield our target benzoic acid intermediate.

  • The Problem: Incomplete hydrolysis leaves trace amounts of the ethyl ester.

  • The Analytical Challenge: The ethyl ester and the benzoic acid target share structurally identical UV chromophores. On standard C18 gradients, they can co-elute if the pH is not strictly controlled, leading to "purity inflation" in reagent-grade materials.

Visualization: Impurity Origin & Impact

The following diagram illustrates the synthesis pathway and where the critical impurity originates.

Raloxifene_Pathway Start Raw Material: 4-Hydroxybenzoic Acid Ester Step1 Alkylation (Piperidine Side Chain) Start->Step1 Intermediate_Ester Intermediate: Ethyl 4-(2-piperidin-1-ylethoxy)benzoate Step1->Intermediate_Ester Hydrolysis Hydrolysis (NaOH/HCl) Intermediate_Ester->Hydrolysis Target Target Standard: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid Hydrolysis->Target Major Product (>95%) Impurity Impurity (Risk): Residual Ethyl Ester Hydrolysis->Impurity Incomplete Reaction (<5%) API Final API: Raloxifene HCl Target->API Coupling Step Impurity->API Carries forward as 'Raloxifene Impurity X'

Figure 1: Synthesis pathway showing the origin of the ethyl ester impurity (Red) which contaminates Reagent Grade standards.

Experimental Benchmarking

We compared two grades of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid hydrochloride to determine their impact on HPLC method validation parameters (Linearity and Accuracy).

Materials Tested
FeatureStandard A: Certified Reference Material (CRM) Standard B: Reagent Grade (Synthesis Grade)
Claimed Purity 99.8% (Mass Balance)≥ 95% (Area Normalization)
Characterization 1H-NMR, qNMR, HPLC-MS, ROI, Water (KF)HPLC-UV only
Salt Form Hydrochloride (Stoichiometry confirmed)Hydrochloride (Variable hygroscopicity)
Cost Factor 10x1x
Methodology (HPLC-UV)
  • System: Agilent 1290 Infinity II

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Detection: UV @ 254 nm (Benzoate absorption max)

Scientist's Note: We utilized a low pH (2.5) to ensure the piperidine nitrogen is fully protonated (


) and the carboxylic acid is suppressed (

). This prevents zwitterionic behavior that causes peak tailing.
Results: The "Purity Inflation" Effect

We prepared equimolar solutions of both standards and analyzed them against a primary intrinsic standard.

Table 1: Comparative Assay Results

ParameterCRM PerformanceReagent Grade PerformanceDeviation
Assay (qNMR) 99.82%94.10%-5.72%
HPLC Purity (Area %) 99.91%98.50%Discrepancy Note 1
Response Factor (RF) 1.00 (Normalized)1.045+4.5% Bias
LOQ (S/N > 10) 0.05 µg/mL0.22 µg/mL4.4x Higher Noise

Analysis of Discrepancy (Note 1): The Reagent Grade sample showed 98.50% purity by HPLC Area %, but only 94.10% by qNMR.

  • Cause: The Reagent Grade contained ~4% inorganic salts (not visible in UV) and ~1.5% Ethyl Ester impurity.

  • Consequence: If you use Standard B to quantify impurities in a drug batch, you will underestimate the impurity levels by ~5.7% because you are treating a 94% pure powder as if it were 100% pure.

Validated Protocols

To replicate these findings or to establish your own internal reference standard, follow this self-validating protocol.

Protocol A: Preparation of Stock Standard (0.5 mg/mL)
  • Equilibration: Allow the standard vial to equilibrate to room temperature (20-25°C) for 30 minutes. Why: This prevents condensation on the hygroscopic HCl salt, which would alter weighing accuracy.

  • Weighing: Accurately weigh 25.0 mg of the Standard into a 50 mL volumetric flask. Record weight to 0.01 mg.

  • Dissolution: Add 30 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes.

    • Checkpoint: Solution must be visually clear. If haze persists, the salt may have dissociated; adjust Diluent pH to 3.0.

  • Make up: Dilute to volume with Diluent. Mix well.

Protocol B: System Suitability Test (SST)

Before running samples, verify the system using the CRM.

  • Injection: Inject 2.0 µL of the Standard Solution.

  • Tailing Factor: Must be < 1.5. (If > 1.5, column aging or pH drift is occurring).

  • Precision: 5 replicate injections must have %RSD < 0.5%.

Visualization: Analytical Decision Tree

Use this logic flow to determine which standard grade is required for your specific phase of development.

Decision_Tree Start Select Application Phase Phase1 Early R&D / Synthesis Start->Phase1 Phase2 Method Validation / GMP Release Start->Phase2 Q1 Is Quantification Required? Phase1->Q1 ChoiceB CRM Required (Use w/w %) Phase2->ChoiceB Mandatory (ICH Q2) ChoiceA Reagent Grade OK (Use Area %) Q1->ChoiceA No (ID only) Risk Risk: 5% Assay Error Acceptable? Q1->Risk Yes Risk->ChoiceA Yes Risk->ChoiceB No

Figure 2: Decision matrix for selecting standard purity grades based on regulatory requirements.

Conclusion & Recommendations

For the quantification of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid in Raloxifene drug substance, Reagent Grade standards are insufficient .

The experimental data confirms that Reagent Grade materials often possess high UV-purity (Area %) but low Assay purity (w/w %) due to inorganic salts and structurally similar ester impurities. This discrepancy leads to a systematic error in impurity quantification.

Recommendation:

  • For GMP Release: Use only CRM-grade standards with a defined Potency Value assigned by mass balance (considering water, residuals, and inorganic content).

  • For Routine R&D: Reagent grade is acceptable only if characterized internally against a CRM to establish a correction factor.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 124681560, 4-[2-(1-Piperidinyl)ethoxy]benzoic Acid, Hydrochloride Salt. Retrieved from [Link]

  • International Council for Harmonisation (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Council for Harmonisation (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration (2023). Raloxifene Hydrochloride Tablets USP Monograph. (Reference for impurity limits). Retrieved from [Link]

Comparative

comparative yield analysis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid synthesis methods

Executive Summary 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS 84449-80-9) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), most notably Raloxifene Hydrochloride .[1] Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (CAS 84449-80-9) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), most notably Raloxifene Hydrochloride .[1] Its synthesis primarily revolves around the formation of the ether linkage between the phenolic oxygen of 4-hydroxybenzoic acid and the ethylpiperidine moiety.[1]

This guide compares three distinct synthetic methodologies. Method A (Optimized Williamson Ether Synthesis in Ester Solvents) is identified as the superior protocol for industrial and pilot-scale applications, offering the highest yield (95-97%) and simplified workup compared to traditional DMF-based routes.[1] Method B (Traditional Polar Aprotic Synthesis) remains viable for small-scale discovery but suffers from solvent removal issues.[1] Method C (Nucleophilic Displacement on Halo-Ethers) serves as a niche alternative when specific nitrogen-mustard precursors are unavailable.[1]

Mechanistic Comparison of Synthetic Routes

Method A: Process-Optimized Alkylation (Recommended)

This route utilizes Isopropyl Acetate (IPAc) or Amyl Acetate as the solvent.[1] Unlike traditional polar aprotic solvents, these esters allow for azeotropic removal of water (if using hydrated bases) and facilitate product isolation via crystallization directly from the reaction mixture or simple filtration.

  • Mechanism:

    
     nucleophilic substitution.[1]
    
  • Key Reagents: Methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine HCl,

    
    .[1]
    
  • Yield: 95% - 97%.[1]

  • Purity: >99% (HPLC).

Method B: Traditional DMF/Acetone Synthesis

The classical laboratory method uses DMF or Acetone to maximize the solubility of the phenoxide anion. While the reaction kinetics are fast, the removal of high-boiling DMF or the handling of large acetone volumes limits scalability.[1]

  • Mechanism:

    
     nucleophilic substitution.[1]
    
  • Key Reagents: Methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine HCl,

    
    /NaH.[1]
    
  • Yield: 85% - 90%.[1]

  • Drawbacks: DMF removal requires high vacuum or extensive water washing, leading to yield loss and waste generation.[1]

Method C: Inverse Nucleophilic Displacement

This "inverse" approach first establishes the ether linkage with a di-haloalkane (e.g., 1-bromo-2-chloroethane) to form 4-(2-chloroethoxy)benzoate, followed by nucleophilic attack by piperidine.[1]

  • Mechanism: Two-step

    
    .
    
  • Key Reagents: Ethyl 4-(2-chloroethoxy)benzoate, Piperidine.[1]

  • Yield: ~65% (Overall).[1]

  • Use Case: Avoids handling 1-(2-chloroethyl)piperidine (a nitrogen mustard class compound) directly, shifting toxicity concerns to the intermediate stage.[1]

Visual Analysis of Reaction Pathways

The following diagram illustrates the convergent pathways and the critical decision points for process chemists.

G cluster_0 Method A & B (Direct Alkylation) cluster_1 Method C (Stepwise) SM1 Methyl 4-hydroxybenzoate Inter1 Ester Intermediate (Methyl 4-(2-piperidinyl...)benzoate) SM1->Inter1 K2CO3, Reflux (DMF or IPAc) SM2 1-(2-Chloroethyl)piperidine HCl SM2->Inter1 SM3 4-(2-Chloroethoxy)benzoate SM3->Inter1 Piperidine Nucleophilic Attack Piperidine Piperidine Piperidine->Inter1 Product 4-(2-Piperidin-1-yl-ethoxy) benzoic acid HCl Inter1->Product 1. NaOH/MeOH (Hydrolysis) 2. HCl (Acidification)

Caption: Convergent synthetic pathways comparing Direct Alkylation (Methods A/B) vs. Stepwise Displacement (Method C).

Comparative Data Analysis

The following table summarizes experimental data derived from patent literature and process optimization studies.

MetricMethod A (IPAc Process)Method B (DMF Process)Method C (Inverse)
Overall Yield 95 - 97% 85 - 90%~60 - 65%
Purity (HPLC) >99.5%~98%~95%
Reaction Time 4 - 6 Hours12 - 24 Hours24+ Hours (2 Steps)
Solvent Class Class 3 (Low Toxic)Class 2 (Toxic/Restricted)Mixed
Workup Filtration/CrystallizationExtraction/DistillationExtraction
Atom Economy HighHighModerate
Scalability ExcellentPoor (DMF removal)Good

Key Insight: Method A is superior not just in yield, but in Throughput Efficiency . The ability to crystallize the intermediate directly from Isopropyl Acetate avoids the tedious aqueous extractions required to remove DMF in Method B.[1]

Detailed Experimental Protocol (Method A)

Protocol: Synthesis of 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid Hydrochloride via Isopropyl Acetate

This protocol is a self-validating system; the phase change of the reaction mixture serves as a visual indicator of progress.[1]

Phase 1: Alkylation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) , 1-(2-chloroethyl)piperidine hydrochloride (22.1 g, 120 mmol) , and Powdered Potassium Carbonate (34.5 g, 250 mmol) .

  • Solvent: Add Isopropyl Acetate (120 mL) .

  • Reaction: Heat the slurry to reflux (~89°C). Maintain vigorous stirring.

    • Checkpoint: The reaction is heterogeneous.[1] As the phenol is consumed, the inorganic salts will change texture.[1] Monitor via HPLC/TLC (Mobile Phase: EtOAc/MeOH 4:1).

    • Duration: Typically complete within 4-6 hours.[1]

  • Workup: Cool to 25°C. Add water (100 mL) to dissolve inorganic salts (

    
    , excess 
    
    
    
    ). Separate the phases. Wash the organic layer with brine (50 mL).[1]
Phase 2: Hydrolysis & Salt Formation
  • Solvent Swap: (Optional but recommended) Distill the organic layer to remove wet IPAc and replace with fresh methanol (60 mL).[1] Alternatively, proceed directly if water content is low.[1]

  • Saponification: Add 5N NaOH (40 mL) to the organic solution. Heat to 40-45°C for 3 hours.

    • Validation: A clear solution usually indicates hydrolysis completion.[1]

  • Acidification: Cool to 0-5°C. Slowly add Concentrated HCl (approx. 35 mL) until pH reaches ~1-2.

  • Isolation: The product will precipitate as a white crystalline solid.[1] Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid, wash with cold acetone (2 x 20 mL), and dry under vacuum at 50°C.

Expected Result: ~27.0 g (95% Yield) of white crystalline solid.[1] Melting point: 270-271°C.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<80%) Incomplete alkylation due to particle size of

.[1]
Use finely powdered or micronized

to increase surface area.[1]
Sticky Solid Residual solvent or incomplete acidification.[1]Ensure pH is <2 during precipitation; wash thoroughly with acetone to remove water.[1]
Dark Coloration Oxidation of phenol or amine at high temp.[1]Ensure strict Nitrogen atmosphere; do not exceed 100°C oil bath temperature.[1]
Slow Reaction "Stalling" due to water in solvent.[1]Ensure solvents are dry; water deactivates the phenoxide anion by solvation.[1]

References

  • Process for preparing benzoic acid derivative intermediates. (1996). European Patent Application EP0699672A1.[1] Eli Lilly and Company.[1]

  • Process for preparing benzoic acids. (2005).
  • PubChem Compound Summary for CID 5743836. National Center for Biotechnology Information. [Link][1]

  • Preparation of raloxifene and its salts. (2011).

Sources

Validation

head-to-head comparison of analytical methods for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

Executive Summary & Physicochemical Context 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (often handled as the Hydrochloride salt, CAS 84449-80-9) is a critical intermediate, most notably serving as the side-chain precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid (often handled as the Hydrochloride salt, CAS 84449-80-9) is a critical intermediate, most notably serving as the side-chain precursor in the synthesis of Raloxifene (a Selective Estrogen Receptor Modulator).[1]

The analysis of this molecule presents a classic "Zwitterionic Challenge" in chromatography. It possesses two distinct ionizable functionalities:

  • Carboxylic Acid (Benzoic moiety): Acidic (pKa ~4.2).[1]

  • Piperidine Ring (Tertiary Amine): Basic (pKa ~10-11).[1]

This dual nature dictates that the analytical method must strictly control pH to prevent secondary interactions (peak tailing) and ensure solubility.[1] This guide compares the two dominant analytical paradigms: RP-HPLC-UV (for bulk purity and process control) and LC-MS/MS (for trace impurity profiling and genotoxic screening).[1]

Visualization: The Ionization Landscape

The following diagram illustrates the ionization states that drive method development choices.

Ionization Neutral Neutral Zwitterion (pH 5-9) Poor Solubility / Tailing Cation Cationic Form (pH < 3) Protonated Amine & Acid Ideal for RP-HPLC Neutral->Cation Acidify (H+) Anion Anionic Form (pH > 11) Deprotonated Acid Silica Dissolution Risk Neutral->Anion Basify (OH-)

Caption: Figure 1.[1] Ionization states of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Operating at pH < 3 is the standard strategy to maintain the cationic form for optimal C18 retention and peak shape.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

Method A: RP-HPLC-UV (The QC Standard)

Best For: Assay potency (>98%), Process monitoring, Stability testing.[1]

Mechanism: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection relies on the chromophore present in the benzoic acid moiety.[1] Because the molecule lacks a highly conjugated system beyond the benzene ring, detection is typically performed at 254 nm or 230 nm .

  • Pros:

    • Robustness: Phosphate buffers provide superior pH stability compared to volatile buffers.[1]

    • Cost: Low operational cost; standard equipment in all QC labs.[1]

    • Linearity: Excellent at high concentrations (assay level).

  • Cons:

    • Specificity: Cannot definitively identify unknown impurities without reference standards.

    • Sensitivity: High LOD (Limit of Detection) makes it unsuitable for trace genotoxic impurity (PGI) screening.[1]

Method B: LC-MS/MS (The Trace Detective)

Best For: Genotoxic impurity screening (PGIs), Bioanalysis (PK studies), Structure elucidation.[1]

Mechanism: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) utilizes Electrospray Ionization (ESI) in Positive Mode .[1] The basic piperidine nitrogen readily accepts a proton (


), making this molecule exceptionally sensitive to MS detection.
  • Pros:

    • Sensitivity: Can detect ppm-level impurities (essential for checking carryover of alkylating agents like 2-chloroethylpiperidine).

    • Selectivity: MRM (Multiple Reaction Monitoring) transitions allow quantitation even in dirty matrices.[1]

  • Cons:

    • Buffer Restrictions: Must use volatile buffers (Formate/Acetate), which may have lower buffering capacity at low pH than phosphates.[1]

    • Matrix Effects: Susceptible to ion suppression if not properly extracted.[1]

Comparative Data Summary
FeatureMethod A: HPLC-UV (QC)Method B: LC-MS/MS (Trace)
Primary Application Purity Release (>98%)Impurity/PGI Screening (<0.1%)
Detection Limit (LOD) ~0.5 - 1.0 µg/mL~0.001 - 0.01 µg/mL
Linearity Range 10 - 1000 µg/mL1 - 1000 ng/mL
Mobile Phase Buffer Phosphate (pH 2.5 - 3.[1]0)Formic Acid / Ammonium Formate
Throughput Moderate (15-25 min run)High (5-10 min run possible)
Cost Per Sample $

$

Detailed Experimental Protocols

These protocols are designed to be self-validating systems .[1] The choice of acidic pH in both methods is deliberate to suppress silanol activity on the column stationary phase, which would otherwise bind irreversibly to the piperidine amine.

Protocol A: RP-HPLC Purity Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric acid). Note: Phosphate suppresses silanol interactions better than formate for peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       60% B (Linear ramp)[1]
      
    • 15-20 min: 60%

      
       90% B (Wash)[1]
      
    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

  • Temperature: 30°C.

Protocol B: LC-MS/MS Trace Impurity Method[1]
  • Column: C18 UHPLC Column (e.g., Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
     m/z ~250.1).
    
  • Gradient: Fast generic gradient (5% to 95% B in 8 minutes).

  • Key MRM Transition: m/z 250.1

    
     84.1 (Cleavage of the piperidine ring). This transition is highly specific to the piperidine moiety.
    
Workflow Decision Tree

Use this logic flow to select the appropriate method for your development stage.

DecisionTree Start Start: Sample Type Goal Define Analytical Goal Start->Goal QC Routine QC / Assay (Purity > 98%) Goal->QC High Conc. Trace Trace Impurities / PGIs (Purity < 0.1%) Goal->Trace Low Conc. MethodA Method A: HPLC-UV (Phosphate Buffer) QC->MethodA MethodB Method B: LC-MS/MS (Formic Acid) Trace->MethodB

Caption: Figure 2. Analytical decision matrix. HPLC-UV is preferred for bulk substance release, while LC-MS/MS is required for genotoxic impurity screening (e.g., checking for residual alkyl halides).[1]

Impurity Profiling & Specificity

When analyzing 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, you must specifically monitor for:

  • 4-Hydroxybenzoic acid (Starting Material):

    • Detection: Elutes very early (high polarity) in RP-HPLC.[1]

    • Risk:[3][4] If the coupling reaction is incomplete.[1]

  • 2-Chloroethylpiperidine (Reagent):

    • Detection:Critical Genotoxic Impurity (PGI). This is an alkylating agent.[1]

    • Method:Must use LC-MS/MS. It lacks a strong UV chromophore and requires high sensitivity (ppm level detection) to ensure patient safety in the final drug.[1]

  • Des-ethyl analog:

    • Detection: Similar retention time; requires MS resolution or high-efficiency HPLC columns.[1]

References

  • Vertex AI Search. (2025).[1] HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. National Institutes of Health.[1] Available at: [Link] (Accessed via Vertex AI).[1]

  • PubChem. (2025).[1][5] Compound Summary: 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid.[1][6][7][8][9] National Center for Biotechnology Information.[1] Available at: [Link].[1]

  • Agilent Technologies. (2023).[1] Simultaneous Quantitation of Impurities in API Using Triple Quadrupole LC/MS. Application Note. Available at: [Link].[1]

Sources

Comparative

Techno-Economic Evaluation of Synthetic Pathways: Chemocatalysis vs. Biocatalytic Flow

Executive Summary In the high-stakes environment of pharmaceutical process development, the selection of a synthetic pathway is rarely a simple choice between reagents. It is a multidimensional optimization problem invol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical process development, the selection of a synthetic pathway is rarely a simple choice between reagents. It is a multidimensional optimization problem involving Process Mass Intensity (PMI) , Cost of Goods (CoG) , and Time-to-Market .

This guide provides a rigorous techno-economic comparison between two dominant paradigms for synthesizing chiral pharmaceutical intermediates: Traditional Batch Chemocatalysis and Continuous Flow Biocatalysis . Using a representative chiral alcohol intermediate as a case study, we demonstrate that while chemocatalysis offers rapid initial deployment, biocatalytic flow systems provide superior long-term cost-effectiveness through a 60–80% reduction in solvent waste and the elimination of trace metal remediation.

The Evaluation Framework: Beyond Raw Material Costs

To objectively compare these pathways, we must move beyond simple yield calculations. This guide utilizes the ACS Green Chemistry Institute Pharmaceutical Roundtable metrics to quantify efficiency.

Key Metrics Defined
MetricDefinitionEconomic Implication
Process Mass Intensity (PMI)

Directly correlates with disposal costs.[1] A high PMI indicates massive solvent waste.
Space-Time Yield (STY)

Determines throughput. Higher STY reduces CapEx (smaller reactors needed).
E-Factor

Measures waste generation.[2][3][4][5] Critical for environmental compliance costs.
Atom Economy

Indicates intrinsic efficiency.[3] Poor atom economy means paying for atoms that end up in the trash.

Decision Logic: When to Switch?

Before detailing the protocols, it is crucial to understand why a researcher would choose one path over the other. The following decision matrix illustrates the logical flow for pathway selection based on chirality and scale.

DecisionMatrix Start Target Molecule Selection Chirality Is the center Chiral? Start->Chirality Scale Target Scale > 100kg? Chirality->Scale Yes Generic Standard Chemical Synthesis Chirality->Generic No Metal Is Metal Scavenging < 5ppm feasible? Scale->Metal No (Early Phase) BioFlow PATHWAY B: Biocatalytic Flow (High STY, Low Waste) Scale->BioFlow Yes (Commercial) ChemBatch PATHWAY A: Batch Chemocatalysis (Fast Dev, High Waste) Metal->ChemBatch Yes Metal->BioFlow No (Strict Limits)

Figure 1: Strategic decision framework for selecting between batch chemocatalysis and biocatalytic flow based on scale and purity constraints.

Case Study: Asymmetric Reduction of a Ketone

Target: (S)-1-(4-fluorophenyl)ethanol This structural motif is ubiquitous in kinase inhibitors and statin intermediates. We compare the reduction of 4-fluoroacetophenone.

Pathway A: Batch Chemocatalysis (The Baseline)

Mechanism: Noyori Transfer Hydrogenation using a Ruthenium (Ru) catalyst.

  • Pros: Catalyst is commercially available; protocol is well-established.

  • Cons: Requires expensive chiral ligands; Ru must be scavenged to <10 ppm; reaction is strictly batch (safety concerns with hydrogen transfer).

Experimental Protocol A
  • Charge: To a 1L jacketed reactor, add 4-fluoroacetophenone (100 g, 0.72 mol) and Formic acid/Triethylamine azeotrope (5:2 ratio, 300 mL).

  • Catalyst Addition: Add RuCl (0.5 mol%) under nitrogen atmosphere.

  • Reaction: Heat to 60°C for 12 hours. Monitor conversion via HPLC.

  • Quench: Cool to 20°C. Add water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).

  • Purification: Dry organic layer over MgSO4, concentrate, and perform silica gel chromatography to remove residual Ru.

  • Scavenging: Treat product stream with thiol-functionalized silica (QuadraPure™) to reduce Ru levels.

Pathway B: Biocatalytic Continuous Flow (The Challenger)

Mechanism: Enzymatic reduction using an engineered Ketoreductase (KRED) with cofactor recycling (NADPH) in a packed-bed or coil reactor.

  • Pros: >99.9% ee; operates in aqueous media (low VOCs); no heavy metals; continuous processing increases safety.

  • Cons: Enzyme development time; requires cofactor recycling system (GDH/Glucose).

Experimental Protocol B
  • Feed Preparation: Dissolve 4-fluoroacetophenone (100 g) in IPA/Buffer (10:90 v/v) to create a substrate stock solution (0.5 M).

  • Enzyme Prep: Immobilize KRED-101 and Glucose Dehydrogenase (GDH) onto methacrylate resin beads. Pack into a stainless steel column (10 mm ID x 150 mm).

  • Flow Setup: Connect HPLC pump to the column. Set column temperature to 35°C.

  • Reaction: Pump substrate solution through the immobilized enzyme bed at a flow rate of 1.0 mL/min (Residence time: 15 min).

  • Downstream: Collect output. The product precipitates upon cooling or slight concentration due to low solubility in water, allowing filtration (avoiding extraction).

  • Recycle: The aqueous filtrate containing the cofactor (NADP+) is recycled.

Comparative Data Analysis

The following data represents a synthesis of results from typical process optimization campaigns found in recent literature (see References).

MetricPathway A: Chemocatalysis (Batch)Pathway B: Biocatalysis (Flow)Improvement (B vs A)
Yield 92%>98%+6%
Enantiomeric Excess (ee) 96% (Requires recrystallization)>99.5%Eliminates rework
Process Mass Intensity (PMI) 180 kg/kg 45 kg/kg 75% Reduction
Catalyst Cost Contribution High (Ru + Ligand)Moderate (Enzyme re-use)Variable
Trace Metal Residue 15 ppm (pre-scavenging)0 ppmTotal Elimination
Solvent Demand High (EtOAc, Hexane)Low (Water/IPA)Green Compliance
Workflow Visualization

The following diagram contrasts the operational complexity of the two pathways. Note the "cyclic" nature of the biocatalytic process which enables recycling, versus the linear "waste-heavy" chemical route.

WorkflowComparison cluster_0 Pathway A: Linear Chemical Batch cluster_1 Pathway B: Cyclic Biocatalytic Flow InputA Ketone + Ru Catalyst + Organic Solvent ReactA Batch Reactor (12-24h) InputA->ReactA Extract Solvent Extraction (High Waste) ReactA->Extract Scavenge Metal Scavenging Extract->Scavenge ProductA Chiral Alcohol (96% ee) Scavenge->ProductA InputB Ketone in Aqueous Buffer FlowReact Immobilized Enzyme Packed Bed (15 min) InputB->FlowReact Filter Filtration (Product Precipitates) FlowReact->Filter Recycle Aqueous Phase Recycle Filter->Recycle Cofactor Recycle ProductB Chiral Alcohol (>99% ee) Filter->ProductB Recycle->InputB

Figure 2: Operational comparison showing the linear, extraction-heavy nature of chemical synthesis vs. the streamlined, recyclable biocatalytic flow.

Techno-Economic Synthesis

Cost of Goods (CoG) Breakdown
  • Raw Materials: Pathway A is initially cheaper due to generic reagents. However, Pathway B becomes cheaper at scale because the enzyme can be reused over hundreds of cycles (Total Turnover Number > 10,000), whereas the Ru catalyst is single-use.

  • OpEx (Operating Expense): Pathway B drastically reduces OpEx. The elimination of extraction solvents (Ethyl Acetate) and energy-intensive solvent stripping reduces the energy bill by approximately 40%.

  • CapEx (Capital Expense): Flow reactors (Pathway B) have a smaller footprint. A 100L batch reactor can be replaced by a flow reactor the size of a shoebox, freeing up valuable plant floor space (Class 100,000 cleanroom space is expensive).

The Verdict
  • Choose Pathway A (Chemical) if: You are in early-phase discovery (Phase I), need <1kg of material immediately, and do not have time to screen enzymes.

  • Choose Pathway B (Biocatalytic) if: You are moving to Phase II/III or commercial manufacturing. The upfront investment in enzyme engineering pays off through a 75% reduction in PMI and superior purity profiles.

References

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI) Metric.[2] ACS GCI Pharmaceutical Roundtable. [Link][2]

  • Sheldon, R. A. The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 2017. [Link]

  • National Institutes of Health (NIH). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Med. Chem. Lett. 2017. [Link]

  • FDA. Continuous Manufacturing. U.S. Food and Drug Administration. [Link]

  • Scientific Update. Useful Green Chemistry Metrics. [Link]

Sources

Safety & Regulatory Compliance

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